Fluo-2 AM
Descripción
Propiedades
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[5-[3-(acetyloxymethoxy)-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-methylanilino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H52N2O23/c1-30-7-13-41(52(21-47(60)72-26-67-32(3)55)22-48(61)73-27-68-33(4)56)45(17-30)64-15-16-65-46-18-36(8-14-42(46)53(23-49(62)74-28-69-34(5)57)24-50(63)75-29-70-35(6)58)51-39-11-9-37(59)19-43(39)76-44-20-38(10-12-40(44)51)71-25-66-31(2)54/h7-14,17-20H,15-16,21-29H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEIIQJBYATNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H52N2O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fluo-2 AM: Mechanism and Application in Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of Fluo-2 acetoxymethyl (AM) ester, a high-affinity fluorescent indicator for the quantitative measurement of intracellular calcium. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its biochemical principles, practical application, and comparative advantages.
Core Mechanism of Action
Fluo-2 AM is a synthetic, cell-permeable dye that, upon entering a cell, is biochemically transformed into its active, calcium-sensitive form, Fluo-2. The fundamental principle of its action revolves around the targeted hydrolysis of its acetoxymethyl ester groups by intracellular esterases, followed by the specific and high-affinity binding of the resulting Fluo-2 molecule to free cytosolic calcium ions (Ca²⁺). This binding event elicits a significant increase in the fluorescence intensity of the molecule, which can be quantitatively measured to determine intracellular calcium concentrations.
The process can be dissected into two critical stages:
-
Cellular Loading and De-esterification: this compound, in its esterified form, is a lipophilic molecule that readily traverses the plasma membrane of living cells. Once inside the cytosol, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic hydrolysis is crucial for two reasons: it transforms Fluo-2 into its hydrophilic, membrane-impermeable form, effectively trapping it within the cell, and it unmasks the carboxylate groups essential for calcium chelation. Incomplete hydrolysis can result in subcellular compartmentalization and affect the accuracy of calcium measurements[1].
-
Calcium Binding and Fluorescence Enhancement: The de-esterified Fluo-2 molecule is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid)[2]. In the absence of calcium, the fluorescence of Fluo-2 is quenched through a process known as photoinduced electron transfer (PeT) from the electron-rich BAPTA moiety to the fluorophore[2]. Upon binding to intracellular Ca²⁺, a conformational change occurs that inhibits this PeT process, leading to a dramatic increase in the fluorescence quantum yield and a consequent bright green fluorescent signal[2]. This fluorescence intensity is directly proportional to the concentration of free intracellular calcium.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Fluo-2, providing a basis for experimental design and comparison with other calcium indicators.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | 230 nM - 290 nM | [3] |
| Excitation Maximum (Ca²⁺-bound) | ~490 nm | |
| Emission Maximum (Ca²⁺-bound) | ~515 nm | |
| Molecular Weight | 1061 Da | |
| Purity | >95% |
Signaling Pathway and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocol
The following is a generalized protocol for loading cells with this compound and measuring intracellular calcium. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (optional, to aid in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
Probenecid (B1678239) (optional, to inhibit dye extrusion by organic anion transporters)
-
Cultured cells on a suitable imaging platform (e.g., coverslips, microplates)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C, protected from light. AM esters are susceptible to hydrolysis, so it is crucial to minimize moisture exposure.
-
If using, prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
-
Preparation of Loading Buffer:
-
On the day of the experiment, dilute the this compound stock solution into a physiological buffer (e.g., HBSS) to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
To aid in the dispersion of the lipophilic this compound in the aqueous buffer, the diluted dye can be vortexed vigorously.
-
(Optional) For cells that do not load well, an equal volume of 20% Pluronic® F-127 can be added to the DMSO stock solution before dilution into the loading buffer to achieve a final concentration of ~0.02%.
-
(Optional) To prevent the active transport of the de-esterified dye out of the cells, probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the this compound loading buffer to the cells.
-
Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time and temperature may vary between cell types.
-
-
De-esterification and Washing:
-
After the loading period, remove the loading buffer.
-
Wash the cells two to three times with fresh, pre-warmed physiological buffer (containing probenecid if used) to remove any extracellular this compound.
-
Incubate the cells for an additional 20-30 minutes at room temperature or 37°C in the fresh buffer to allow for complete de-esterification of the dye within the cells.
-
-
Calcium Measurement:
-
Mount the cells on a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for fluorescein (B123965) (excitation ~490 nm, emission ~515 nm).
-
Establish a baseline fluorescence reading.
-
Introduce the experimental stimulus (e.g., agonist, antagonist, or ionophore) and record the change in fluorescence intensity over time.
-
Concluding Remarks
This compound offers a sensitive and reliable method for the measurement of intracellular calcium dynamics. Its high affinity for calcium makes it particularly well-suited for detecting small changes in Ca²⁺ concentration from resting levels. As with all fluorescent indicators, proper experimental design, including appropriate controls and optimization of loading conditions, is paramount for obtaining accurate and reproducible results. The information and protocols provided in this guide serve as a comprehensive resource for the effective implementation of this compound in diverse research and drug discovery applications.
References
Fluo-2 AM: A Technical Guide for Calcium Imaging in Neuroscience
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fluo-2 Acetoxymethyl (AM), a high-affinity fluorescent indicator for intracellular calcium (Ca²⁺). It details its mechanism of action, key applications in neuroscience, and comprehensive protocols for its use in monitoring neuronal activity.
Introduction to Fluo-2 AM
This compound is a high-affinity, cell-permeable fluorescent dye used for quantifying intracellular calcium concentrations. As a member of the 'Fluo' series of indicators, it is designed for single-wavelength excitation and emission, making it a valuable tool for studying the rapid Ca²⁺ dynamics that underlie a vast array of neuronal processes.[1] In neuroscience, tracking the flux of Ca²⁺ is critical as it serves as a fundamental second messenger in signal transduction pathways governing everything from neurotransmitter release and synaptic plasticity to gene expression and excitotoxicity.[2][3]
Fluo-2 is distinguished from its well-known counterpart, Fluo-4, by its higher Ca²⁺ affinity and superior cell loading characteristics in many cell types, resulting in brighter signals.[1][4] These properties make Fluo-2 particularly well-suited for detecting subtle Ca²⁺ transients or for use in cell populations that are challenging to load with other indicators.
Mechanism of Action
The utility of this compound as an intracellular Ca²⁺ probe relies on a two-stage mechanism.
-
Cell Loading : The Fluo-2 molecule is appended with acetoxymethyl (AM) ester groups. These lipophilic moieties render the entire complex electrically neutral and membrane-permeable, allowing it to passively diffuse across the plasma membrane into the cell's cytoplasm.
-
Intracellular Activation : Once inside the neuron, ubiquitous intracellular esterase enzymes cleave the AM ester groups. This hydrolysis reaction traps the now-hydrophilic Fluo-2 molecule within the cell and converts it into its active, Ca²⁺-sensitive form.
-
Calcium Binding and Fluorescence : In its active form, Fluo-2 exhibits a low basal fluorescence. Upon binding to free Ca²⁺ ions, the molecule undergoes a conformational change that results in a significant increase in its fluorescence intensity upon excitation with light of the appropriate wavelength.[5] This change in fluorescence is directly proportional to the intracellular Ca²⁺ concentration.
Quantitative Data and Indicator Comparison
The selection of a calcium indicator depends on the specific experimental requirements, such as the expected Ca²⁺ concentration range, instrumentation, and the need for ratiometric measurements. Fluo-2 is a single-wavelength indicator, meaning its fluorescence intensity increases upon Ca²⁺ binding without a significant shift in its excitation or emission spectrum.[5] This contrasts with ratiometric dyes like Fura-2, which exhibit a shift in their excitation or emission wavelength upon binding Ca²⁺.[6][7] Ratiometric measurements offer the advantage of being largely independent of dye concentration, focal plane, and illumination intensity.[7][8]
| Property | Fluo-2 | Fluo-4 | Fura-2 |
| Indicator Type | Single-Wavelength | Single-Wavelength | Ratiometric (Excitation) |
| Excitation (Ex) | ~490 nm[9] | ~494 nm | ~340 nm / 380 nm[6][8] |
| Emission (Em) | ~515 nm[9] | ~516 nm | ~505 nm[8] |
| Dissociation Constant (Kd) | ~290 nM[1][9] | ~345 nM | ~145 nM (in vitro) |
| Relative Brightness | Brighter than Fluo-4[4] | Standard | N/A (Ratiometric) |
| Key Advantage | High affinity, bright signal, superior cell loading.[1][4] | Widely used, well-characterized. | Allows for quantitative [Ca²⁺] calculation, minimizing loading artifacts.[7][8] |
Experimental Protocols
The following sections provide a generalized protocol for using this compound to image Ca²⁺ dynamics in cultured neurons. This protocol may require optimization for specific cell types or experimental setups (e.g., brain slices).
Reagent Preparation
-
This compound Stock Solution (1-5 mM):
-
Dissolve 50 µg of this compound in 9.4 µL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to make a 5 mM stock solution. The molecular weight of this compound is 1061.0 g/mol .[9]
-
Vortex thoroughly to ensure complete dissolution.
-
For ease of use, create small-volume aliquots (e.g., 2-5 µL) and store them desiccated at -20°C, protected from light.[9] Avoid repeated freeze-thaw cycles.
-
-
Pluronic F-127 Stock Solution (20% w/v):
-
Pluronic F-127 is a non-ionic surfactant used to aid the dispersion of the water-insoluble AM ester dye in aqueous media.
-
Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO. This may require gentle warming and vortexing. Store at room temperature.
-
-
Loading Buffer:
-
Use a physiological buffer appropriate for your cells, such as Hanks' Balanced Salt Solution (HBSS) or an artificial cerebrospinal fluid (aCSF), buffered with HEPES. Ensure the buffer contains Ca²⁺ and Mg²⁺.
-
Cell Loading Protocol
-
Prepare Loading Solution:
-
Warm the required volume of Loading Buffer to 37°C.
-
For a final this compound concentration of 2-5 µM, add the appropriate volume of the this compound stock solution. For example, to make 1 mL of 5 µM loading solution, add 1 µL of a 5 mM stock.
-
To aid dye dispersion, add an equal volume of 20% Pluronic F-127 to the concentrated dye before diluting it into the final buffer volume (final Pluronic concentration ~0.02-0.04%).
-
Vortex the final loading solution vigorously immediately before use.
-
-
Incubate Cells:
-
Wash and De-esterification:
-
After incubation, gently wash the cells two to three times with fresh, warm Loading Buffer (without the dye) to remove any extracellular this compound.
-
Incubate the cells for an additional 30 minutes in fresh buffer at 37°C.[10] This crucial step allows intracellular esterases to fully cleave the AM groups, ensuring the dye is in its active, Ca²⁺-sensitive form.
-
Imaging and Data Analysis
-
Microscopy Setup:
-
Mount the coverslip onto a perfusion chamber on a fluorescence microscope.
-
Use filter sets appropriate for Fluo-2: excitation around 490 nm and emission collection around 515 nm.
-
Illuminate the sample and focus on the loaded cells. Minimize light exposure to reduce phototoxicity and photobleaching.[8]
-
-
Data Acquisition:
-
Begin recording a time-lapse series of images.
-
First, establish a stable baseline fluorescence (F₀) for a short period.
-
Apply the desired stimulus (e.g., electrical stimulation, neurotransmitter application, or depolarization with high potassium chloride).
-
Continue recording to capture the resulting fluorescence changes (F).
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Extract the average fluorescence intensity for each ROI over time.
-
The most common way to represent the change in fluorescence is as ΔF/F₀, calculated as:
ΔF/F₀ = (F - F₀) / F₀
-
Here, F is the fluorescence at a given time point, and F₀ is the average baseline fluorescence before stimulation. This normalization corrects for variations in dye loading and resting Ca²⁺ levels between cells.
-
Neuronal Signaling and Calcium Detection
In neuroscience, this compound is used to visualize the Ca²⁺ influx that is tightly coupled to neuronal depolarization and action potentials. This relationship forms the basis of functional imaging of neural circuits.
By monitoring these fluorescence changes, researchers can:
-
Detect Action Potentials: Image Ca²⁺ transients that are time-locked to the firing of action potentials in single neurons or neuronal populations.[11][12]
-
Analyze Neural Networks: Study spontaneous or evoked activity across entire neural circuits with single-cell resolution.[11][13]
-
Screen for Drug Effects: Evaluate how pharmacological compounds modulate ion channel activity, receptor function, or synaptic transmission by observing their impact on Ca²⁺ signaling.
-
Investigate Synaptic Activity: Monitor Ca²⁺ dynamics in presynaptic terminals or postsynaptic compartments to study neurotransmission.[3]
Conclusion
This compound is a potent and sensitive fluorescent indicator for monitoring intracellular calcium dynamics in neuroscience research. Its high affinity for Ca²⁺ and excellent loading properties make it a superior choice for many applications, providing bright signals that enable the detection of activity in individual neurons and large networks. By following robust protocols for dye loading and data acquisition, researchers can leverage this compound to gain critical insights into the complex role of calcium signaling in the health and disease of the nervous system.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Video: Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique [jove.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. abpbio.com [abpbio.com]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. jneurosci.org [jneurosci.org]
- 11. Optical probing of neuronal circuits with calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 13. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
Fluo-2 AM: A Technical Guide to its Spectral Properties and Applications in Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent calcium indicator Fluo-2 acetoxymethyl (AM) ester. It details its core spectral properties, provides experimental protocols for its use in intracellular calcium measurements, and visualizes its application in relevant signaling pathways.
Core Spectral and Chemical Properties of Fluo-2
Fluo-2 is a high-affinity fluorescent indicator for intracellular calcium, offering superior cell loading and brightness compared to its predecessor, Fluo-3, and is comparable to Fluo-4. Its acetoxymethyl ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active Fluo-2 dye within the cytosol. Upon binding to calcium, Fluo-2 exhibits a significant increase in fluorescence intensity.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~490 nm | [Source 1, Source 2] |
| Emission Wavelength (λem) | ~515 nm | [Source 1, Source 2] |
| Dissociation Constant (Kd) for Ca2+ | ~290 nM | [Source 1] |
| Quantum Yield (Φ) | Not available (Fluo-8® ≈ 0.15) | [Source 18] |
| Molar Extinction Coefficient (ε) | Not available |
Experimental Protocols
The following protocols provide a general framework for using Fluo-2 AM to measure intracellular calcium concentrations. Optimal conditions, including dye concentration, loading time, and temperature, should be empirically determined for each specific cell type and experimental setup.
Cell Loading with this compound for Fluorescence Microscopy
This protocol is adapted from established methods for similar calcium indicators like Fura-2 AM and is suitable for adherent cells on coverslips. [Source 2, Source 3, Source 5]
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare a 1-5 mM this compound stock solution in anhydrous DMSO.
-
Prepare a loading buffer by diluting the this compound stock solution to a final concentration of 1-5 µM in physiological buffer. The addition of Pluronic® F-127 (0.02-0.04% final concentration) can aid in dye solubilization. If dye leakage is a concern, probenecid (1-2.5 mM) can be included.
-
Culture cells on coverslips to the desired confluency.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C in a dark environment (e.g., a CO2 incubator).
-
Wash the cells twice with warm physiological buffer (containing probenecid if used in the loading buffer) to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound.
-
Mount the coverslip on a perfusion chamber for imaging.
-
Excite the cells at ~490 nm and collect the emission at ~515 nm using a fluorescence microscope equipped with appropriate filters.
Intracellular Calcium Flux Assay using a Microplate Reader
This protocol outlines a method for measuring changes in intracellular calcium in a 96-well or 384-well plate format, suitable for high-throughput screening. [Source 1, Source 3, Source 12]
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic® F-127
-
Physiological buffer (e.g., HBSS), phenol (B47542) red-free
-
Probenecid (optional)
-
Black-walled, clear-bottom microplates
Procedure:
-
Seed cells in a black-walled, clear-bottom microplate and culture to near confluency.
-
Prepare the this compound loading buffer as described in the microscopy protocol.
-
Remove the culture medium from the wells.
-
Add the this compound loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
Optionally, wash the cells with physiological buffer. Some no-wash protocols are also available.
-
Add physiological buffer (with probenecid if necessary) to each well.
-
Use a fluorescence microplate reader equipped with injectors to add agonists or antagonists.
-
Set the instrument to excite at ~490 nm and read emission at ~515 nm.
-
Record a baseline fluorescence reading before adding the stimulus.
-
Inject the stimulus and continue to record the fluorescence signal over time to measure the calcium flux.
Signaling Pathways and Experimental Workflows
This compound is a versatile tool for studying a wide range of cellular processes that involve calcium signaling. The following diagrams, generated using the DOT language, illustrate an experimental workflow and two signaling pathways where this compound can be employed to measure changes in intracellular calcium.
Experimental Workflow for this compound Loading and Measurement
Caption: General workflow for loading cells with this compound.
Neuropeptide Y Y4 Receptor-Mediated Calcium Mobilization
Neuropeptide Y (NPY) receptors, including the Y4 subtype, are G protein-coupled receptors (GPCRs) involved in various physiological processes. The Y4 receptor is known to couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent intracellular calcium release. [Source 8, Source 10, Source 11, Source 13]
Caption: NPY Y4 receptor signaling pathway.
Mechanism of Tetrandine-Induced Inhibition of Calcium Influx
Tetrandine is an alkaloid that has been shown to inhibit calcium influx in various cell types, including smooth muscle cells. Its mechanism of action involves the blockade of voltage-gated L-type calcium channels and α1-adrenoceptor-operated calcium channels, thereby reducing intracellular calcium concentrations. [Source 4, Source 9, Source 16, Source 20]
Caption: Tetrandine's inhibitory action on calcium channels.
The Principle of Fluo-2 AM Calcium Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation related to the use of Fluo-2 AM for intracellular calcium imaging. This compound is a high-affinity, single-wavelength fluorescent indicator renowned for its superior cell loading and sensitivity in detecting intracellular calcium (Ca²⁺) dynamics.
Core Principles of this compound
This compound (Fluo-2 acetoxymethyl ester) is a cell-permeant fluorescent dye designed to measure intracellular calcium concentrations. Its mechanism of action is predicated on a multi-step process that transforms the non-fluorescent, membrane-permeable molecule into a highly fluorescent, calcium-sensitive indicator trapped within the cell.
Mechanism of Action:
-
Cell Loading: this compound, being lipophilic due to the acetoxymethyl ester groups, readily crosses the plasma membrane of living cells.
-
De-esterification: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic action converts the this compound molecule into its active, polar form, Fluo-2.
-
Intracellular Trapping: The removal of the AM esters reveals carboxyl groups, rendering the Fluo-2 molecule membrane-impermeant and effectively trapping it within the cytoplasm.
-
Calcium Binding and Fluorescence: In its calcium-free state, Fluo-2 exhibits a low level of fluorescence. Upon binding to intracellular Ca²⁺, the dye undergoes a conformational change that results in a significant increase in its fluorescence intensity. This fluorescence enhancement is the basis for detecting and quantifying changes in intracellular calcium concentration.
Fluo-2 is valued for its higher Ca²⁺ affinity and superior cell loading capabilities compared to its well-known analogue, Fluo-4 AM, which can offer enhanced sensitivity for detecting smaller fluctuations in calcium levels.[1]
Quantitative Data and Spectral Properties
The selection of an appropriate calcium indicator is critical for the success of an experiment. The following tables summarize the key quantitative properties of this compound and provide a comparison with other common calcium indicators.
Table 1: Spectral and Chemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | ~490 nm | [1] |
| Emission Maximum (Ca²⁺-bound) | ~515 nm | [2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~230-290 nM | [1][2] |
| Molecular Weight | ~1061 g/mol | [2] |
| Purity | >95% | [2] |
Table 2: Comparative Overview of Common Calcium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd (nM) | Key Features |
| This compound | ~490 | ~515 | ~230-290 | High Ca²⁺ affinity, superior cell loading.[1] |
| Fluo-4 AM | ~494 | ~516 | ~345 | Widely used, bright fluorescence. |
| Fura-2 AM | ~340/380 | ~510 | ~145 | Ratiometric dye, allows for more precise quantification. |
Signaling Pathways and Logical Relationships
Understanding the underlying biological pathways and the logical flow of the experimental technique is crucial for proper application and data interpretation. The following diagrams, created using the DOT language, illustrate these concepts.
References
Fluo-2 AM Calcium Binding Affinity (Kd): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the calcium binding affinity (Kd) of Fluo-2 AM, a high-affinity fluorescent calcium indicator. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals utilizing this compound for the measurement of intracellular calcium dynamics. Herein, we present quantitative data, detailed experimental protocols for its use and calibration, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Data: Calcium Binding Affinity of Fluo Dyes
The dissociation constant (Kd) is a critical parameter that defines the concentration of free calcium at which half of the indicator is bound to calcium. A lower Kd value signifies a higher affinity for calcium. Fluo-2 is recognized for its higher calcium affinity compared to some other Fluo series indicators, making it particularly sensitive for detecting lower calcium concentrations.[1]
Below is a summary of the in vitro calcium binding affinities for Fluo-2 and other commonly used fluorescent calcium indicators. It is important to note that the in situ Kd within a cellular environment can differ significantly due to factors such as pH, ionic strength, viscosity, and protein binding.[2][3]
| Indicator | Dissociation Constant (Kd) in vitro | Excitation (nm) | Emission (nm) |
| This compound | ~230 nM[4] - 290 nM[1] | ~490[1] | ~515[1] |
| Fluo-3 AM | ~390 nM | ~506 | ~526 |
| Fluo-4 AM | ~335 - 345 nM | ~494 | ~516 |
| Fluo-8 AM | ~390 nM | ~490 | ~520 |
| Fura-2 AM | ~145 nM | 340/380 | ~510 |
Experimental Protocols
Accurate and reproducible measurement of intracellular calcium using this compound requires meticulous attention to experimental protocols. The following sections detail the essential procedures for cell loading, and both in vitro and in situ calibration of the indicator's calcium binding affinity. While many of the detailed protocols available are for the ratiometric dye Fura-2 AM, the principles of cell loading and calibration with ionophores are directly applicable to this compound.
Cell Loading with this compound
The acetoxymethyl (AM) ester form of Fluo-2 allows for its passive diffusion across the cell membrane of live cells. Once inside, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of Fluo-2 in the cytoplasm.[5]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to inhibit dye leakage)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM.[6] Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Loading Solution: On the day of the experiment, dilute the this compound stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 1-5 µM.[6]
-
Add Pluronic F-127: To aid in the dispersion of the water-insoluble this compound, add an equal volume of 20% Pluronic F-127 to the diluted this compound solution before final dilution in the buffer.[6] The final concentration of Pluronic F-127 should be approximately 0.02-0.04%.
-
(Optional) Add Probenecid: To reduce the leakage of the de-esterified indicator from the cells, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.[7]
-
Cell Loading: Replace the cell culture medium with the this compound loading solution and incubate for 30-60 minutes at 37°C, protected from light.[8] The optimal loading time and temperature should be determined empirically for each cell type.
-
Wash and De-esterification: After loading, wash the cells twice with fresh, pre-warmed buffer to remove extracellular dye.[6] Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the intracellular this compound.[6]
In Vitro Calibration of Fluo-2 Kd
This protocol determines the Kd of the free acid form of Fluo-2 in a controlled buffer system.
Materials:
-
Fluo-2, salt form
-
Calcium calibration buffer kit (containing calcium-free and saturating calcium buffers with a chelator like EGTA)
-
Spectrofluorometer or fluorescence microscope
Procedure:
-
Prepare a series of calcium standards: Use a calcium calibration kit to prepare a range of solutions with known free calcium concentrations.
-
Add Fluo-2: Add a constant amount of the Fluo-2 salt to each calibration standard.
-
Measure Fluorescence: Measure the fluorescence intensity (F) of each standard at the appropriate excitation and emission wavelengths for Fluo-2 (Ex: ~490 nm, Em: ~515 nm).
-
Determine Fmin and Fmax: Measure the fluorescence intensity in the calcium-free buffer (Fmin) and the saturating calcium buffer (Fmax).
-
Calculate Kd: Plot the fluorescence intensity as a function of the free calcium concentration. The data can be fit to the following equation to determine the Kd: [Ca2+] = Kd * [(F - Fmin) / (Fmax - F)]
In Situ Calibration of Fluo-2 Kd
To obtain a more physiologically relevant Kd, it is crucial to perform the calibration within the cells under experimental conditions. This is typically achieved using a calcium ionophore like ionomycin (B1663694) to equilibrate intracellular and extracellular calcium concentrations.[8][9]
Materials:
-
This compound loaded cells
-
Calcium-free buffer (containing a chelator like EGTA)
-
High calcium buffer (e.g., 10 mM CaCl2)
-
Ionomycin
-
Fluorescence microscope
Procedure:
-
Determine Fmin: Perfuse the this compound loaded cells with a calcium-free buffer containing EGTA and a low concentration of ionomycin (e.g., 1-5 µM).[9][10] This will chelate any intracellular calcium and allow the determination of the minimum fluorescence (Fmin).
-
Determine Fmax: Subsequently, perfuse the same cells with a high calcium buffer containing ionomycin.[10] This will saturate the intracellular Fluo-2 with calcium, allowing for the measurement of the maximum fluorescence (Fmax).
-
Measure Fluorescence at Intermediate Calcium Levels: To generate a full calibration curve, cells can be sequentially perfused with a series of calibration buffers containing known intermediate free calcium concentrations in the presence of ionomycin.
-
Calculate In Situ Kd: The intracellular calcium concentration can be calculated using the same equation as for the in vitro calibration, using the measured Fmin, Fmax, and fluorescence intensities at known calcium concentrations.
Signaling Pathways and Experimental Workflows
This compound is a versatile tool for investigating a wide array of cellular processes that are regulated by calcium. Below are diagrams illustrating a common calcium signaling pathway and a typical experimental workflow for a high-throughput screen.
Caption: GPCR signaling cascade leading to intracellular calcium release.
Caption: A typical HTS workflow for identifying GPCR agonists using this compound.
Applications in Drug Discovery and Development
This compound is a valuable tool in various stages of drug discovery and development, primarily due to its high sensitivity and suitability for high-throughput screening (HTS).
-
Target Identification and Validation: this compound can be used to study the role of calcium signaling in disease models, helping to identify and validate new drug targets such as ion channels and G-protein coupled receptors (GPCRs).[5][11]
-
High-Throughput Screening (HTS): The bright fluorescence and significant signal change upon calcium binding make this compound well-suited for HTS campaigns to identify compounds that modulate the activity of calcium channels or GPCRs that signal through calcium.[11][12]
-
Lead Optimization: During lead optimization, this compound can be used to characterize the potency and efficacy of candidate compounds in cell-based assays.
-
Safety Pharmacology and Cardiotoxicity: Assessing the potential for drug candidates to cause adverse effects on cardiac function is a critical part of safety pharmacology. This compound can be used in cardiomyocyte assays to detect drug-induced alterations in calcium transients, which can be indicative of cardiotoxicity.[13]
Troubleshooting Common Issues
Several issues can arise during calcium imaging experiments with this compound. The table below outlines some common problems and their potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Fluorescence Signal | - Incomplete de-esterification of this compound- Low dye loading concentration- Cell death | - Increase de-esterification time.- Optimize this compound concentration and loading time.- Check cell viability. |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Autofluorescence from cells or medium | - Ensure thorough washing after loading.- Use a phenol (B47542) red-free medium.- Measure and subtract background fluorescence from a cell-free region. |
| Uneven Dye Loading | - Inconsistent cell density- Poor dispersion of this compound in loading buffer | - Ensure a uniform monolayer of cells.- Use Pluronic F-127 to aid in dye solubilization. |
| Rapid Signal Decay (Photobleaching) | - Excessive excitation light intensity or exposure time | - Reduce excitation light intensity.- Decrease exposure time and/or frequency of image acquisition. |
| Dye Leakage | - Activity of organic anion transporters | - Use probenecid to inhibit transporters.- Perform experiments at a lower temperature. |
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, green fluorescent Ca2+ binding dye (CAS 1070771-36-6) | Abcam [abcam.com]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Fluo-2 AM: An In-depth Technical Guide to its Fluorescence Changes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluo-2 acetoxymethyl (AM) ester, a high-affinity fluorescent indicator for measuring intracellular calcium. We will delve into the core principles of its mechanism, from cell loading and activation to the interpretation of its fluorescence signals, supplemented with detailed experimental protocols and quantitative data to empower your research.
Mechanism of Action: From a Non-fluorescent Precursor to a Calcium-Sensitive Probe
Fluo-2 AM is a cell-permeable derivative of the calcium indicator Fluo-2. In its AM ester form, the molecule is lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, the transformation into the active, calcium-sensitive form, Fluo-2, involves a critical enzymatic step.
Intracellular esterases, ubiquitous enzymes within the cytoplasm, cleave the acetoxymethyl ester groups from the this compound molecule. This enzymatic cleavage serves two essential purposes:
-
Trapping the Dye: The hydrolysis of the AM esters reveals carboxyl groups on the Fluo-2 molecule. The resulting negative charges prevent the dye from passively diffusing back across the cell membrane, effectively trapping it within the cell.
-
Enabling Calcium Binding: The removal of the AM esters is crucial for activating the dye's calcium-binding capabilities.
Upon binding to free intracellular calcium ions (Ca²⁺), the Fluo-2 molecule undergoes a conformational change that significantly enhances its fluorescence quantum yield. This results in a substantial increase in fluorescence intensity upon excitation with an appropriate light source, typically a 488 nm laser line. The intensity of the emitted fluorescence is directly proportional to the concentration of intracellular free calcium.
Below is a diagram illustrating the activation and calcium-binding mechanism of this compound.
Caption: Mechanism of this compound activation and calcium detection.
Quantitative Data for Fluo-2
For accurate experimental design and data interpretation, it is crucial to understand the key quantitative parameters of Fluo-2.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | 230 nM | [1] |
| Excitation Wavelength (Max) | ~488 nm | [1] |
| Emission Wavelength (Max) | ~515 nm | [1] |
| Molecular Weight | 1061 Da | [1] |
Experimental Protocol: A Step-by-Step Guide
This section provides a general protocol for loading cells with this compound and measuring intracellular calcium changes. Optimization for specific cell types and experimental conditions is highly recommended. While the following protocol is detailed, it is important to note that specific concentrations and incubation times may need to be adjusted.
Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Bring the vial of lyophilized this compound and anhydrous DMSO to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM concentration (e.g., for 50 µg of this compound with a MW of 1061 g/mol , add approximately 47 µL of DMSO).
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Loading Buffer:
-
A common loading buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological saline solution buffered with HEPES.
-
For some cell types, the addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.01-0.04%) can aid in the dispersion of the water-insoluble this compound in the aqueous loading buffer.
-
Cell Loading Procedure
-
Cell Preparation: Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) to the desired confluency.
-
Prepare Loading Solution: Dilute the 1 mM this compound stock solution into the pre-warmed loading buffer to a final working concentration, typically in the range of 1-5 µM. If using Pluronic® F-127, add it to the loading buffer before adding the this compound. Vortex the solution thoroughly.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the pre-warmed loading buffer.
-
Add the this compound loading solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a light-protected environment (e.g., an incubator). The optimal loading time and temperature may vary depending on the cell type.
-
-
Washing and De-esterification:
-
After incubation, remove the loading solution.
-
Wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular dye.
-
Add fresh loading buffer to the cells and incubate for an additional 20-30 minutes at room temperature or 37°C. This allows for the complete de-esterification of the this compound by intracellular esterases.
-
Fluorescence Measurement
-
Imaging Setup: Use a fluorescence microscope, plate reader, or flow cytometer equipped with the appropriate filters or laser lines for Fluo-2 (Excitation: ~488 nm, Emission: ~515 nm).
-
Baseline Measurement: Record the baseline fluorescence of the resting cells.
-
Stimulation: Add the experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular calcium concentration.
-
Data Acquisition: Continuously record the fluorescence intensity over time to monitor the calcium dynamics.
The following diagram outlines a typical experimental workflow for a this compound assay.
Caption: A typical experimental workflow for using this compound.
Data Interpretation and Considerations
An increase in Fluo-2 fluorescence intensity directly indicates a rise in the intracellular free Ca²⁺ concentration. The magnitude and kinetics of this change provide valuable insights into cellular signaling pathways.
Important Considerations:
-
Dye Concentration: Use the lowest possible concentration of this compound that gives a sufficient signal-to-noise ratio to minimize potential cytotoxicity and buffering of intracellular calcium.
-
Compartmentalization: In some cell types, AM esters can accumulate in organelles such as mitochondria or the endoplasmic reticulum. This can be assessed by microscopy and may require optimization of loading conditions (e.g., lower temperature, shorter incubation time).
-
Phototoxicity and Photobleaching: Minimize exposure of the dye-loaded cells to the excitation light to reduce phototoxicity and photobleaching, which can affect cell health and signal integrity.
-
Calibration: For quantitative measurements of absolute calcium concentrations, a calibration procedure is necessary. This typically involves determining the minimum (Rmin) and maximum (Rmax) fluorescence signals using ionophores and calcium chelators.
By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively utilize this compound to unravel the complex and vital roles of calcium in cellular physiology and pathophysiology.
References
Detecting Intracellular Calcium Release with Fluo-2 AM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluo-2 acetoxymethyl (AM) ester, a high-affinity fluorescent indicator for the quantitative measurement of intracellular calcium. This guide details the principles of Fluo-2 AM, experimental protocols for its application, and its use in studying key signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
Introduction to this compound
This compound is a cell-permeable dye used for detecting intracellular calcium concentration changes. As the parent compound of the widely used Fluo-3 and Fluo-4 indicators, Fluo-2 exhibits a significant increase in fluorescence intensity upon binding to calcium ions.[1] Its acetoxymethyl ester modification allows it to passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM group, trapping the now active, membrane-impermeable Fluo-2 in the cytoplasm. This active form of Fluo-2 binds to free intracellular calcium, resulting in a quantifiable fluorescence signal.
Fluo-2 is particularly noted for its high affinity for calcium and its brightness, which can be up to 1.5 times that of Fluo-4 AM in cellular experiments, partly due to its efficient loading into most cell types.[2] These characteristics make Fluo-2 an excellent choice for monitoring intracellular calcium dynamics in various research and drug discovery applications.
Core Principles and Mechanism of Action
The utility of this compound as a calcium indicator is based on a two-stage process: cellular loading and calcium-dependent fluorescence.
Cellular Loading and Activation
The nonpolar, ester-containing AM group renders the Fluo-2 molecule lipophilic, facilitating its passage across the plasma membrane into the cell's cytoplasm.[3] Once inside, ubiquitous intracellular esterases hydrolyze the AM esters, yielding the polar, membrane-impermeant Fluo-2 molecule.[4] This process effectively traps the indicator within the cell.
Calcium Binding and Fluorescence
The active Fluo-2 molecule is a chelator that exhibits a high affinity for calcium ions. In its calcium-free state, Fluo-2 is weakly fluorescent. However, upon binding to intracellular calcium, its quantum yield increases significantly, leading to a substantial increase in fluorescence emission when excited at its optimal wavelength.[5] The fluorescence intensity of the Fluo-2-Ca²⁺ complex is directly proportional to the concentration of free intracellular calcium, allowing for quantitative measurements of calcium dynamics.
Quantitative Data
The following table summarizes the key quantitative properties of this compound and provides a comparison with other commonly used calcium indicators.
| Property | This compound | Fluo-3 AM | Fluo-4 AM | Fura-2 AM |
| Excitation (max, nm) | ~490 | ~506 | ~494 | ~336 (Ca²⁺-bound), ~368 (Ca²⁺-free) |
| Emission (max, nm) | ~515 | ~526 | ~516 | ~510 |
| Dissociation Constant (Kd) for Ca²⁺ | ~230-290 nM | ~390 nM | ~345 nM | ~145 nM |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | ~100-fold | ~100-fold | Ratiometric |
| Quantum Yield (Ca²⁺-bound) | Not specified | ~0.14 | Not specified | Not specified |
Experimental Protocols
The following protocols provide a general framework for using this compound to measure intracellular calcium release in both suspension and adherent cells. Optimization of dye concentration, loading time, and temperature is recommended for each specific cell type and experimental condition.
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
To aid in the dispersion of the nonpolar this compound in aqueous loading buffers, a 20% (w/v) solution of Pluronic® F-127 in DMSO can be prepared. Mix an equal volume of the this compound stock solution with the 20% Pluronic® F-127 solution before diluting into the loading medium. This results in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.
-
Store the stock solution at -20°C, protected from light and moisture.
Cell Loading Protocol for Adherent Cells
-
Plate adherent cells on coverslips or in black-walled, clear-bottom microplates and culture to the desired confluency.
-
Prepare a loading buffer of your choice, such as Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Dilute the this compound stock solution into the loading buffer to a final working concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C. Incubation at room temperature may reduce dye compartmentalization.
-
After incubation, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular this compound.
-
The cells are now ready for imaging or fluorescence measurement.
Cell Loading Protocol for Suspension Cells
-
Harvest suspension cells by centrifugation.
-
Resuspend the cell pellet in loading buffer at the desired density.
-
Add the this compound stock solution to the cell suspension to achieve a final working concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C with gentle agitation, protected from light.
-
After incubation, centrifuge the cells to pellet them and remove the supernatant.
-
Wash the cells twice by resuspending them in fresh, pre-warmed loading buffer followed by centrifugation.
-
Resuspend the final cell pellet in fresh buffer and incubate for an additional 30 minutes at room temperature for complete de-esterification.
-
The cells are now ready for fluorescence measurement.
Application in Signaling Pathway Analysis
This compound is a powerful tool for dissecting signaling pathways that involve changes in intracellular calcium concentration.
G-Protein Coupled Receptor (GPCR) Signaling
Many GPCRs, particularly those coupled to Gq proteins, mediate their effects through the activation of Phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be readily detected by Fluo-2.
Receptor Tyrosine Kinase (RTK) Signaling
While the primary downstream effectors of RTKs are often kinase cascades, some RTK signaling pathways also lead to an increase in intracellular calcium. For example, activation of certain RTKs can lead to the recruitment and activation of PLCγ (an isoform of Phospholipase C). Activated PLCγ then cleaves PIP2 to generate IP3 and DAG, mirroring the downstream effects of Gq-coupled GPCRs and resulting in calcium release from the ER.
Data Analysis and Interpretation
For non-ratiometric dyes like Fluo-2, changes in intracellular calcium are typically expressed as a change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), denoted as ΔF/F₀.
-
Baseline Measurement (F₀): Record the fluorescence intensity of the loaded cells before the application of a stimulus.
-
Stimulation: Apply the agonist or stimulus of interest.
-
Peak Fluorescence (F): Record the maximum fluorescence intensity after stimulation.
-
Calculation: Calculate the change in fluorescence using the formula: ΔF/F₀ = (F - F₀) / F₀.
For a more quantitative analysis of intracellular calcium concentration, a calibration can be performed at the end of each experiment. This typically involves permeabilizing the cells with an ionophore (e.g., ionomycin) in the presence of a high calcium concentration to determine the maximum fluorescence (F_max), followed by the addition of a calcium chelator (e.g., EGTA) to determine the minimum fluorescence (F_min). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:
[Ca²⁺] = Kd * (F - F_min) / (F_max - F)
where Kd is the dissociation constant of Fluo-2 for calcium.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | - Insufficient dye loading (concentration too low or incubation time too short). - Cell death. - Incomplete de-esterification. | - Increase this compound concentration or incubation time. - Verify cell viability. - Ensure adequate de-esterification time (at least 30 minutes). |
| High Background Fluorescence | - Incomplete removal of extracellular dye. - Dye leakage from cells. | - Ensure thorough washing after loading. - Use an organic anion transport inhibitor like probenecid (B1678239) in the loading and wash buffers. |
| Inconsistent or Variable Signal | - Uneven dye loading. - Cell detachment. | - Ensure proper mixing of the loading solution. - Handle cells gently during washing steps. |
| Rapid Signal Decay | - Photobleaching. - Dye leakage. | - Minimize exposure to excitation light. - Use an anti-fade reagent if imaging for extended periods. - Include probenecid in the assay buffer. |
| Cellular Compartmentalization | - Dye accumulation in organelles (e.g., mitochondria, ER). | - Lower the loading temperature (e.g., to room temperature). - Decrease the dye concentration and/or loading time. |
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
The Ascendancy of Fluo-2 AM in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of cellular signaling pathways. Fluo-2 acetoxymethyl (AM) ester has emerged as a powerful fluorescent indicator for monitoring these intricate Ca²⁺ fluxes. This technical guide provides an in-depth exploration of the advantages of Fluo-2 AM in cell signaling studies, offering a comparative analysis with other popular indicators, detailed experimental protocols, and visualizations of key concepts to empower your research.
Unveiling the Advantages of this compound
This compound is a high-affinity, single-wavelength green fluorescent Ca²⁺ indicator that has gained traction in the scientific community for several key reasons. Its primary advantages lie in its superior brightness, enhanced cell loading characteristics, and high affinity for Ca²⁺, making it an exceptional tool for a variety of applications, from basic research to high-throughput screening in drug discovery.
Superior Brightness and Signal-to-Noise Ratio
In cellular experiments, this compound has been reported to be approximately 1.5 times brighter than Fluo-4 AM[1][2]. This increased fluorescence intensity allows for the use of lower dye concentrations, which can reduce potential cytotoxicity and minimize the impact on normal cellular processes. The enhanced brightness of Fluo-2 contributes to a superior signal-to-noise ratio, enabling the detection of subtle Ca²⁺ fluctuations and the imaging of cells with low dye uptake.
Enhanced Cellular Loading and Retention
A significant advantage of this compound is its superior loading efficiency into a wide range of cell types[1][3][4]. The acetoxymethyl ester group facilitates passive diffusion across the cell membrane. Once inside the cell, non-specific esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of Fluo-2 in the cytoplasm. The improved loading characteristics of this compound often translate to shorter incubation times and more consistent staining across cell populations, which is particularly beneficial for high-throughput screening applications.
High Affinity for Precise Measurement of Resting and Low-Level Calcium
Fluo-2 exhibits a high affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 290 nM. This makes it highly sensitive to small changes in Ca²⁺ concentration around the typical resting intracellular levels of 100-200 nM. This high affinity is advantageous for studies investigating the initial phases of Ca²⁺ signals or subtle oscillations that might be missed by lower-affinity indicators.
Comparative Analysis of Calcium Indicators
The selection of an appropriate Ca²⁺ indicator is critical for the success of any cell signaling study. The following table provides a quantitative comparison of this compound with other commonly used fluorescent Ca²⁺ indicators.
| Property | Fluo-2 | Fluo-3 | Fluo-4 | Fura-2 |
| Excitation (nm) | ~490 | ~506 | ~494 | 340/380 (ratiometric) |
| Emission (nm) | ~515 | ~526 | ~516 | ~510 |
| Dissociation Constant (Kd) for Ca²⁺ (in vitro) | ~290 nM | ~390 nM | ~345 nM | ~145 nM |
| Dissociation Constant (Kd) for Ca²⁺ (in situ) | ~610 nM | ~1130 nM | ~891 nM | Varies significantly |
| Relative Brightness | Brighter than Fluo-4 | Duller than Fluo-4 | Bright | Ratiometric, brightness depends on Ca²⁺ |
| Cell Loading | Superior | Good | Good | Good |
| Ratiometric | No | No | No | Yes |
Visualizing Key Concepts in Calcium Signaling
To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate a common signaling pathway, a typical experimental workflow, and a comparison of key indicator properties.
Caption: Gq-coupled GPCR signaling pathway leading to intracellular Ca²⁺ release.
Caption: Experimental workflow for intracellular calcium imaging using this compound.
Caption: Logical relationships of key properties of common calcium indicators.
Experimental Protocols
The following protocols provide a general framework for using this compound in cell signaling studies. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Cell Loading with this compound
This protocol is a general guideline and should be optimized for your specific cell type and experimental setup. Typical final concentrations for cell loading range from 1-10 µM.
-
Cell Preparation: Plate cells on an appropriate imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight in a CO₂ incubator.
-
Loading Buffer Preparation: Prepare a loading buffer by diluting the this compound stock solution into a serum-free medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (e.g., 2-5 µM). To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to first mix the this compound stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before final dilution.
-
Cell Loading: Remove the culture medium from the cells and replace it with the this compound loading buffer.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type.
-
Washing: After incubation, wash the cells two to three times with a warm, serum-free medium or buffered salt solution to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in the wash buffer at 37°C to allow for the complete de-esterification of the this compound within the cells.
Calcium Imaging and Data Acquisition
-
Microscopy Setup: Place the coverslip or dish with the loaded cells onto the stage of a fluorescence microscope equipped with appropriate filters for green fluorescence (excitation ~490 nm, emission ~515 nm).
-
Baseline Measurement: Acquire a baseline fluorescence measurement for a few minutes to establish a stable signal before stimulating the cells.
-
Cell Stimulation: Add the agonist or stimulus of interest to the cells while continuously recording the fluorescence signal.
-
Data Acquisition: Record the changes in fluorescence intensity over time. The temporal resolution of the acquisition should be sufficient to capture the kinetics of the expected Ca²⁺ response.
High-Throughput Screening (HTS) Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the this compound loading buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Washing (Optional for No-Wash Kits): Some commercial kits are optimized for a no-wash protocol. If not using a no-wash kit, gently wash the cells with an appropriate buffer.
-
Compound Addition: Use an automated liquid handler to add compounds from a library to the wells.
-
Fluorescence Reading: Use a plate reader equipped with fluorescence detection capabilities to measure the fluorescence intensity in each well before and after compound addition.
Conclusion
This compound stands out as a premier choice for researchers investigating Ca²⁺ signaling due to its enhanced brightness, superior cell loading, and high Ca²⁺ affinity. These characteristics make it particularly well-suited for a wide range of applications, including the study of Gq-coupled GPCR activation, ion channel function, and high-throughput drug screening. By providing a detailed understanding of its advantages and practical application, this guide aims to facilitate the successful integration of this compound into your cell signaling research, ultimately enabling more precise and sensitive measurements of intracellular calcium dynamics.
References
Methodological & Application
Application Notes and Protocols for Fluo-2 AM Cell Loading in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium ([Ca2+]) is a ubiquitous second messenger that plays a critical role in a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis.[1][2][3] The ability to accurately measure and monitor changes in intracellular calcium concentration is therefore fundamental to neuroscience research and the development of novel therapeutics for neurological disorders. Fluo-2 acetoxymethyl (AM) ester is a high-affinity, fluorescent calcium indicator that has gained popularity for its brightness and efficient loading into cells.[4] Upon entry into the cell, non-fluorescent Fluo-2 AM is hydrolyzed by intracellular esterases to the fluorescent, calcium-sensitive form, Fluo-2, which is then trapped within the cytosol. This document provides a detailed protocol for loading primary neurons with this compound, enabling researchers to perform robust and reproducible measurements of intracellular calcium dynamics.
Principle of this compound
This compound is an analog of the widely used Fluo-4 AM, with the key difference being the substitution of two chlorine atoms with fluorine atoms, which results in a brighter fluorescent signal upon binding to Ca2+.[5] This increased brightness allows for the use of lower dye concentrations, potentially reducing cytotoxicity and buffering effects.[6] The acetoxymethyl ester groups render the molecule lipophilic, facilitating its passive diffusion across the plasma membrane. Once inside the neuron, cytosolic esterases cleave the AM esters, releasing the polar, membrane-impermeant Fluo-2 indicator. The fluorescence intensity of Fluo-2 is directly proportional to the concentration of free intracellular calcium, with excitation and emission maxima of approximately 488 nm and 515 nm, respectively.[4]
Experimental Considerations
Several factors can influence the efficiency of this compound loading and the subsequent accuracy of calcium measurements. These parameters should be empirically optimized for each specific primary neuronal culture and experimental setup.
-
This compound Concentration: The optimal concentration typically ranges from 1 to 10 µM. Higher concentrations can lead to cytotoxicity and calcium buffering, while lower concentrations may result in a poor signal-to-noise ratio.
-
Loading Time and Temperature: Incubation times generally range from 15 to 60 minutes.[6][7] Loading at 37°C can facilitate faster dye uptake, but room temperature loading may reduce dye compartmentalization into organelles.[8]
-
Pluronic F-127: This non-ionic surfactant is often used to aid in the dispersion of the hydrophobic this compound in the aqueous loading buffer, thereby improving loading efficiency.[5][9] The final concentration of Pluronic F-127 should be kept low (typically ≤ 0.1%) to avoid detrimental effects on cell membranes.
-
De-esterification: After loading, a subsequent incubation period of 10 to 30 minutes in dye-free medium is crucial to allow for the complete hydrolysis of the AM ester by intracellular esterases.[7]
-
Cell Health: The health and density of the primary neuronal culture are critical for successful dye loading and physiological responses.
Data Presentation: Loading Parameters for AM-Ester Calcium Dyes in Neurons
The following table summarizes typical loading conditions for Fluo-4 AM and Fura-2 AM in neuronal cells, which can serve as a starting point for optimizing this compound loading protocols.
| Parameter | Fluo-4 AM | Fura-2 AM | Reference |
| Concentration | 1 - 5 µM | 10 - 20 µM | [7][8] |
| Loading Time | 15 - 60 min | 45 - 75 min | [7][8] |
| Loading Temperature | Room Temperature or 37°C | 37°C | [8][10] |
| Pluronic F-127 | ~0.02% - 0.1% (w/v) | 1% | [8][9] |
| De-esterification Time | 10 - 30 min | Not explicitly stated, but washing is performed | [7][8] |
Experimental Protocol: this compound Loading in Primary Neurons
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127, 20% solution in DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (phenol red-free)
-
Primary neuronal culture on coverslips or in microplates
-
Probenecid (optional, to inhibit dye extrusion)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
If using, prepare a 100X stock solution of Probenecid in a suitable buffer.
-
-
Preparation of Loading Solution (prepare fresh immediately before use):
-
Warm an appropriate volume of HBSS (or other physiological buffer) to the desired loading temperature (room temperature or 37°C).
-
In a separate microfuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 solution. For example, mix 5 µL of 1 mM this compound with 5 µL of 20% Pluronic F-127.
-
Add the this compound/Pluronic F-127 mixture to the pre-warmed HBSS to achieve the desired final this compound concentration (e.g., 1-5 µM). The final Pluronic F-127 concentration will be approximately 0.01-0.05%.
-
Vortex the loading solution briefly to ensure thorough mixing.
-
(Optional) Add Probenecid to the loading solution at a final concentration of 1X.
-
-
Cell Loading:
-
Remove the culture medium from the primary neurons.
-
Wash the cells gently once with pre-warmed HBSS.
-
Add the prepared this compound loading solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-60 minutes at the chosen temperature (room temperature or 37°C) in the dark.
-
-
Washing and De-esterification:
-
Carefully remove the loading solution.
-
Wash the cells gently two to three times with pre-warmed, dye-free HBSS to remove any extracellular this compound.
-
Add fresh, pre-warmed HBSS (containing 1X Probenecid if used previously) to the cells.
-
Incubate the cells for an additional 10-30 minutes at the same temperature in the dark to allow for complete de-esterification of the intracellular this compound.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging.
-
Excite the Fluo-2 loaded cells at ~488 nm and measure the emission at ~515 nm.
-
Changes in fluorescence intensity over time reflect changes in the intracellular calcium concentration.
-
Mandatory Visualizations
Neuronal Calcium Signaling Pathway
Caption: Overview of major neuronal calcium signaling pathways.
Experimental Workflow for this compound Loading
Caption: Experimental workflow for this compound loading in primary neurons.
References
- 1. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 4. Fluo-2, AM [lifesct.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. apexbt.com [apexbt.com]
- 8. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Fluo-2 AM Staining in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure changes in intracellular Ca²⁺ concentration is therefore crucial for understanding cell physiology and pathology. Fluo-2 acetoxymethyl (AM) ester is a high-affinity, single-wavelength fluorescent indicator used for the detection of intracellular calcium. As a non-ratiometric dye, Fluo-2 AM exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. Its cell-permeant nature allows for straightforward loading into live cells, where it is cleaved by intracellular esterases to its active, membrane-impermeant form. With an excitation maximum of approximately 490 nm and an emission maximum of around 515 nm, Fluo-2 is compatible with standard fluorescein (B123965) filter sets. These characteristics, combined with its high affinity for Ca²⁺ (Kd ≈ 290 nM), make this compound a sensitive tool for monitoring calcium dynamics in various research and drug discovery applications.[1][2][3]
Principle of this compound Staining
The mechanism of this compound for intracellular calcium detection is a multi-step process. Initially, the hydrophobic and non-fluorescent this compound readily crosses the cell membrane. Once inside the cell, cytosolic esterases cleave the acetoxymethyl ester groups, converting this compound into its hydrophilic and fluorescently active form, Fluo-2. This process effectively traps the dye within the cell. The active Fluo-2 molecule can then bind to free intracellular calcium ions. This binding event induces a conformational change in the Fluo-2 molecule, leading to a substantial increase in its fluorescence emission intensity when excited by light of the appropriate wavelength. The measured fluorescence intensity is directly proportional to the intracellular calcium concentration.
Data Presentation
Spectral Properties of Fluo-2
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~490 |
| Emission Maximum | ~515 |
Recommended Loading Conditions for this compound in Cultured Cells
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 80-90% confluency | Optimal density should be determined for each cell type to avoid contact inhibition or sparse growth.[4] |
| This compound Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh and protect from light. |
| Working Concentration | 1-5 µM in buffer | The optimal concentration is cell-type dependent and should be determined empirically to achieve adequate signal without causing cytotoxicity. |
| Loading Temperature | 20-37°C | Incubation at 37°C is common, but lower temperatures may reduce dye compartmentalization.[5] |
| Incubation Time | 15-60 minutes | Should be optimized for each cell type to ensure sufficient dye loading. |
| De-esterification Time | 20-30 minutes | Allows for complete cleavage of the AM ester by intracellular esterases. |
| Pluronic® F-127 | 0.02-0.04% (w/v) | A non-ionic surfactant that aids in the solubilization of this compound in aqueous solutions. |
| Probenecid (B1678239) | 1-2.5 mM | An anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells. |
Experimental Protocols
Materials
-
This compound (acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., HEPES-buffered saline)
-
Cultured cells in a suitable format (e.g., 96-well black, clear-bottom plates)
-
Agonist or antagonist of interest
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Preparation of Reagents
-
This compound Stock Solution (1 mM):
-
Allow the vial of this compound and anhydrous DMSO to warm to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the this compound vial to achieve a 1 mM stock solution. For example, for 1 mg of this compound (MW ~1061 g/mol ), add approximately 942 µL of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Pluronic® F-127 Stock Solution (20% w/v in DMSO):
-
This is often commercially available. If preparing in-house, dissolve Pluronic® F-127 in anhydrous DMSO to a final concentration of 20% (w/v).
-
-
Probenecid Stock Solution (250 mM):
-
Dissolve probenecid in 1 N NaOH to make a 250 mM stock solution. Gently warm if necessary to fully dissolve.
-
Adjust the pH to 7.4 with HCl.
-
Store at 4°C.
-
-
Loading Buffer:
-
Prepare HBSS or another suitable physiological buffer.
-
For a final working concentration of 2.5 mM Probenecid, add 10 µL of the 250 mM stock solution per 1 mL of buffer.
-
For a final working concentration of 0.02% Pluronic® F-127, add 1 µL of the 20% stock solution per 1 mL of buffer.
-
Warm the loading buffer to the desired loading temperature (e.g., 37°C).
-
Step-by-Step Protocol for Staining Adherent Cells in a 96-Well Plate
-
Cell Plating:
-
Seed adherent cells into a black-walled, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) overnight or until the desired confluency is reached.
-
-
Preparation of this compound Loading Solution:
-
On the day of the experiment, warm the prepared Loading Buffer to 37°C.
-
Thaw an aliquot of the this compound stock solution.
-
Add the this compound stock solution to the pre-warmed Loading Buffer to achieve the desired final working concentration (typically 1-5 µM). For example, to make a 4 µM solution, add 4 µL of a 1 mM stock solution to 1 mL of Loading Buffer.
-
Vortex the solution thoroughly to ensure the dye is evenly dispersed.
-
-
Dye Loading:
-
Carefully remove the culture medium from the wells of the 96-well plate.
-
Wash the cells once with 100 µL of pre-warmed HBSS.
-
Add 100 µL of the this compound loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark. The optimal incubation time should be determined empirically for each cell type.
-
-
Washing and De-esterification:
-
After incubation, gently remove the loading solution from the wells.
-
Wash the cells twice with 100 µL of pre-warmed HBSS containing probenecid (if used in the loading buffer).
-
After the final wash, add 100 µL of the wash buffer or a buffer suitable for the experiment to each well.
-
Incubate the plate at room temperature for 20-30 minutes in the dark to allow for complete de-esterification of the this compound.
-
-
Measurement of Intracellular Calcium:
-
The cells are now ready for fluorescence measurement.
-
Place the 96-well plate into a fluorescence microplate reader.
-
Set the instrument to excite at ~490 nm and measure the emission at ~515 nm.
-
Establish a baseline fluorescence reading for a few cycles before adding the stimulus (agonist or antagonist).
-
Inject the compound of interest and continue to record the fluorescence signal over time to monitor the change in intracellular calcium concentration.
-
Data Analysis
For non-ratiometric indicators like Fluo-2, changes in intracellular calcium are typically expressed as the change in fluorescence intensity normalized to the baseline fluorescence (ΔF/F₀). This normalization helps to correct for variations in dye loading between cells and changes in fluorescence that are not due to calcium binding.
Calculation of ΔF/F₀:
-
Determine the baseline fluorescence (F₀): F₀ is the average fluorescence intensity of the cells before the addition of a stimulus. This is typically calculated by averaging the fluorescence readings from several time points before the stimulus is applied.
-
Calculate the change in fluorescence (ΔF): For each time point after the stimulus, subtract the baseline fluorescence (F₀) from the fluorescence at that time point (F).
ΔF = F - F₀
-
Normalize the change in fluorescence: Divide the change in fluorescence (ΔF) by the baseline fluorescence (F₀).
ΔF/F₀ = (F - F₀) / F₀
The resulting ΔF/F₀ values can be plotted over time to visualize the calcium transient.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Fluorescence Signal | - Insufficient dye loading- Low dye concentration- Photobleaching | - Increase incubation time or dye concentration.- Ensure the this compound stock solution is properly prepared and stored.- Minimize exposure of the cells to excitation light before and during the experiment. |
| High Background Fluorescence | - Incomplete washing- Extracellular Fluo-2- Autofluorescence from cells or media | - Ensure thorough washing after dye loading.- Use a buffer without phenol (B47542) red for the experiment.- Perform background subtraction in your data analysis. |
| Uneven Dye Loading | - Cell clumping- Uneven cell density | - Ensure a single-cell suspension before plating.- Plate cells evenly to achieve a uniform monolayer. |
| Rapid Signal Decrease (Dye Leakage) | - Activity of organic anion transporters | - Include probenecid in the loading and experimental buffers to inhibit dye extrusion. |
| Cell Death or Damage | - Cytotoxicity from this compound or DMSO- Phototoxicity | - Use the lowest effective concentration of this compound.- Ensure the final DMSO concentration is low (typically <0.5%).- Reduce the intensity and duration of excitation light. |
Mandatory Visualization
Signaling Pathway Diagram
References
Application Notes and Protocols for Fluo-2 AM in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Fluo-2 acetoxymethyl (AM) ester for monitoring intracellular calcium concentration changes in live cells. Fluo-2 AM is a high-affinity, single-wavelength fluorescent indicator that offers superior cell loading and brightness compared to its analogue, Fluo-4 AM.[1] This document outlines the necessary protocols, recommended concentrations, and troubleshooting advice to ensure successful and reproducible live cell imaging experiments.
Introduction to this compound
This compound is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeable form, Fluo-2. Upon binding to calcium ions (Ca²⁺), Fluo-2 exhibits a significant increase in fluorescence intensity. This property allows for the sensitive detection of changes in intracellular Ca²⁺ concentration, a critical second messenger in numerous signaling pathways. With an excitation maximum at approximately 490 nm and an emission maximum at 515 nm, Fluo-2 is well-suited for use with standard fluorescein (B123965) (FITC) filter sets.[2] Its higher affinity for Ca²⁺ (dissociation constant, Kd ≈ 290 nM) provides enhanced sensitivity for detecting subtle calcium transients.[2]
Key Parameters and Recommendations
Successful live cell imaging with this compound requires careful optimization of several parameters. The following table summarizes the general recommendations for this compound concentration and other critical experimental conditions. It is important to note that the optimal conditions can vary significantly between different cell types and experimental setups.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh or store in small aliquots at -20°C, protected from light and moisture. |
| Working Concentration | 1-5 µM | Optimal concentration is cell-type dependent and should be determined empirically. Start with a concentration in the lower end of the range to minimize potential cytotoxicity. |
| Incubation Time | 15-60 minutes | Shorter incubation times are generally preferred to reduce cytotoxicity and compartmentalization of the dye. |
| Incubation Temperature | 20-37°C | Room temperature (20-25°C) can sometimes reduce dye compartmentalization compared to 37°C. However, some cell types, like iPSC-cardiomyocytes, may require incubation at 37°C.[3] |
| Pluronic F-127 | 0.02-0.04% (w/v) | A non-ionic detergent that aids in the solubilization of this compound in aqueous media. It is highly recommended to ensure even dye loading. |
| Probenecid (B1678239) | 1-2.5 mM | An anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells, particularly during longer experiments. |
| De-esterification Time | 20-45 minutes | After loading, allow time for intracellular esterases to cleave the AM group, trapping the active Fluo-2 dye inside the cell. |
Experimental Protocols
The following are detailed protocols for loading this compound into adherent and suspension cells. These protocols are based on general principles for AM ester dyes and may require optimization for your specific cell type and experimental conditions.
Protocol 1: Loading Adherent Cells with this compound
This protocol is suitable for cells grown in monolayers on coverslips or in multi-well plates.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (10% w/v solution in DMSO)
-
Probenecid (optional, 250 mM stock in 1 M NaOH)
-
Physiological saline buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or Tyrode's solution), pH 7.2-7.4
-
Adherent cells cultured on coverslips or in a multi-well plate
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM. For example, add 94 µL of DMSO to 100 µg of this compound (MW ~1061 g/mol ) for a 1 mM stock solution.
-
Prepare Loading Solution:
-
Warm the physiological saline buffer to the desired incubation temperature (room temperature or 37°C).
-
For each mL of buffer, add the required volume of the this compound stock solution to achieve the desired final working concentration (e.g., 1-5 µL for a 1-5 µM final concentration from a 1 mM stock).
-
To aid in dye solubilization, pre-mix the this compound stock solution with an equal volume of 10% Pluronic F-127 before adding to the buffer.
-
If using, add probenecid to the loading solution to a final concentration of 1-2.5 mM.
-
Vortex the loading solution thoroughly.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the physiological saline buffer.
-
Add the prepared loading solution to the cells.
-
Incubate for 15-60 minutes at the chosen temperature, protected from light.
-
-
Washing and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells 2-3 times with fresh, pre-warmed physiological saline buffer (containing probenecid if used in the loading step).
-
Add fresh buffer to the cells and incubate for an additional 20-45 minutes at room temperature to allow for complete de-esterification of the this compound.
-
-
Imaging: The cells are now ready for live cell imaging.
Protocol 2: Loading Suspension Cells with this compound
This protocol is suitable for non-adherent cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (10% w/v solution in DMSO)
-
Probenecid (optional, 250 mM stock in 1 M NaOH)
-
Physiological saline buffer (e.g., HBSS or Tyrode's solution), pH 7.2-7.4
-
Suspension cells
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Cell Suspension: Centrifuge the cells and resuspend the pellet in the physiological saline buffer at a suitable density.
-
Prepare Loading Solution: Prepare the this compound loading solution in the physiological saline buffer as described in Protocol 1, including Pluronic F-127 and optional probenecid.
-
Cell Loading:
-
Add the loading solution to the cell suspension.
-
Incubate for 15-60 minutes at the chosen temperature with gentle agitation, protected from light.
-
-
Washing and De-esterification:
-
Centrifuge the cell suspension to pellet the cells.
-
Remove the supernatant containing the loading solution.
-
Resuspend the cells in fresh, pre-warmed physiological saline buffer (with probenecid if used previously).
-
Repeat the centrifugation and resuspension steps for a total of 2-3 washes.
-
After the final wash, resuspend the cells in fresh buffer and incubate for an additional 20-45 minutes at room temperature for de-esterification.
-
-
Imaging: The cells can now be transferred to a suitable imaging chamber for analysis.
Visualizing the Experimental Workflow and a Key Signaling Pathway
To aid in understanding the experimental process and the biological context, the following diagrams have been generated.
Caption: Experimental workflow for loading live cells with this compound.
References
Preparation of Fluo-2 AM Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-2 acetoxymethyl (AM) ester is a high-affinity, fluorescent indicator used for the measurement of intracellular calcium concentration ([Ca²⁺]i). Its cell-permeant nature allows for non-invasive loading into a wide variety of cell types. Upon entry into the cell, non-specific esterases cleave the AM ester group, trapping the active Fluo-2 dye inside. The fluorescence intensity of Fluo-2 increases significantly upon binding to Ca²⁺, with excitation and emission maxima around 488 nm and 515 nm, respectively.[1][2] This document provides a detailed protocol for the preparation of a Fluo-2 AM stock solution using dimethyl sulfoxide (B87167) (DMSO) and its subsequent application in cell loading for calcium imaging studies.
Quantitative Data Summary
The following tables provide key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1061 g/mol | [3][4] |
| Excitation Maximum (Ca²⁺-bound) | ~488-490 nm | |
| Emission Maximum (Ca²⁺-bound) | ~515 nm | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions (Solid) | -20°C, protect from light, desiccate | |
| Storage Conditions (DMSO Stock) | -20°C, protect from light, desiccate |
Table 2: Recommended Concentrations for this compound Solutions
| Solution | Concentration Range |
| DMSO Stock Solution | 1 - 5 mM |
| Working Concentration for Cell Loading | 1 - 5 µM |
Experimental Protocols
I. Preparation of this compound Stock Solution (1 mM in DMSO)
This protocol describes the preparation of a 1 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound, solid (e.g., 1 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Equilibration: Allow the vial of this compound solid and the anhydrous DMSO to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the AM ester.
-
Calculation: Calculate the volume of DMSO required to achieve a 1 mM concentration. The molecular weight of this compound is 1061 g/mol .
-
For 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 1061 g/mol ) / 0.001 mol/L * 1,000,000 µL/L ≈ 942.5 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound solid.
-
Mixing: Vortex the solution thoroughly for at least one minute to ensure the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture. When stored properly, the DMSO stock solution is stable for several months.
Caption: Workflow for preparing a 1 mM this compound stock solution in DMSO.
II. Cell Loading with this compound
This protocol provides a general guideline for loading cells with this compound. The optimal conditions (e.g., dye concentration, incubation time, and temperature) should be determined empirically for each cell type and experimental setup.
Materials:
-
1 mM this compound stock solution in DMSO
-
Pluronic® F-127 solution (20% w/v in DMSO) (optional, but recommended)
-
Balanced salt solution or cell culture medium (e.g., Hanks' Balanced Salt Solution (HBSS) or DMEM)
-
Probenecid (B1678239) (optional)
-
Cells cultured on coverslips or in microplates
Procedure:
-
Prepare Loading Buffer:
-
Dilute the 1 mM this compound stock solution into the desired aqueous buffer to a final working concentration of 1-5 µM.
-
(Optional but Recommended) To aid in the dispersion of the nonpolar this compound in the aqueous loading buffer, first mix the required volume of the 1 mM this compound stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the final buffer. This will result in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.
-
(Optional) To reduce the leakage of the de-esterified dye from the cells, the organic anion transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with the loading buffer (without the dye).
-
Add the this compound loading solution to the cells.
-
Incubate the cells for 15-60 minutes at 20-37°C, protected from light. The optimal time and temperature should be determined experimentally. Incubation at lower temperatures may reduce dye compartmentalization.
-
-
Washing and De-esterification:
-
Remove the loading solution.
-
Wash the cells two to three times with indicator-free medium (with probenecid, if used) to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes in fresh, indicator-free medium to allow for complete de-esterification of the this compound by intracellular esterases.
-
-
Calcium Imaging: The cells are now ready for fluorescence imaging to measure intracellular calcium dynamics.
Caption: Diagram illustrating the cell loading workflow and the intracellular activation of this compound.
Safety Precautions
Handle this compound and DMSO with appropriate personal protective equipment, including gloves and safety glasses. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information. Avoid prolonged or repeated exposure.
References
Enhanced Cellular Loading of Fluo-2 AM for Calcium Imaging Using Pluronic F-127
Application Note
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for utilizing Pluronic F-127 to improve the cellular loading of Fluo-2 AM, a high-affinity fluorescent indicator for intracellular calcium.
Introduction
Fluo-2 acetoxymethyl (AM) ester is a widely used green fluorescent indicator for measuring intracellular calcium concentration ([Ca²⁺]i). Its AM ester form allows it to permeate the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fluo-2 dye. However, this compound is hydrophobic and can be difficult to dissolve in aqueous buffers, leading to poor loading efficiency and dye sequestration in organelles.
Pluronic F-127 is a nonionic surfactant that facilitates the dispersion of hydrophobic molecules in aqueous solutions.[1][2] When used in conjunction with this compound, Pluronic F-127 significantly enhances its solubility and promotes more uniform and efficient loading into the cytoplasm of living cells. This results in a brighter fluorescent signal, improved signal-to-noise ratio, and reduced dye compartmentalization.
Mechanism of Action
This compound, being lipophilic, tends to form aggregates in aqueous solutions, which are not readily taken up by cells. Pluronic F-127, a triblock copolymer with a central hydrophobic polyoxypropylene block and two flanking hydrophilic polyoxyethylene blocks, encapsulates the hydrophobic this compound molecules within its micelles. This encapsulation prevents aggregation and facilitates the transport of the dye across the cell membrane.
Data Presentation
The use of Pluronic F-127 has been shown to improve the loading of various AM ester dyes. While specific quantitative data for this compound is not always explicitly presented in comparative studies, the principles and effects observed with the analogous Fura-2 AM are highly relevant.
| Parameter | Without Pluronic F-127 | With Pluronic F-127 | Reference |
| This compound Solubility | Poor, prone to aggregation in aqueous media | Significantly improved dispersion | [1][2] |
| Cellular Loading | Often non-uniform, with potential for dye sequestration | More uniform and efficient cytoplasmic loading | [1] |
| Fluorescence Signal | Weaker and more variable | Brighter and more consistent | [3] |
| Signal-to-Noise Ratio | Lower | Higher | [2] |
| Dye Compartmentalization | Increased risk of sequestration in organelles like mitochondria | Reduced compartmentalization, especially at room temperature | [1] |
| Final Concentration | Recommended final concentration of ≤ 0.1% | [2] |
Experimental Protocols
Materials
-
This compound
-
Pluronic F-127 (20% w/v in anhydrous DMSO)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Reagent Preparation
4.2.1. This compound Stock Solution (1-5 mM)
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
4.2.2. Pluronic F-127 Stock Solution (20% w/v)
-
Dissolve Pluronic F-127 in anhydrous DMSO to a final concentration of 20% (w/v). Gentle heating (around 40°C) may be required to fully dissolve the solid.[2]
-
Store the stock solution at room temperature. Do not refrigerate or freeze, as this can cause the Pluronic F-127 to solidify. If it solidifies, warm the solution to 50-65°C until it becomes a clear liquid again.[1]
Cell Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Prepare Loading Solution:
-
Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution in a microcentrifuge tube.[1] For example, mix 1 µL of 1 mM this compound with 1 µL of 20% Pluronic F-127.
-
Vortex the mixture thoroughly.
-
Dilute this mixture into your physiological buffer (e.g., HBSS) to achieve a final this compound concentration of 1-10 µM.[1] The final concentration of Pluronic F-127 should be kept at or below 0.1%.[2]
-
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM to inhibit organic anion transporters and reduce dye leakage.[4]
-
-
Cell Incubation:
-
Remove the culture medium from the cells.
-
Add the prepared loading solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C or room temperature. Incubation at room temperature may reduce dye compartmentalization.[1] The optimal incubation time should be determined empirically for your cell type.
-
-
Washing and De-esterification:
-
After incubation, wash the cells with fresh, indicator-free medium (containing probenecid if used) to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the intracellular this compound.[4]
-
-
Imaging:
-
Proceed with fluorescence imaging of the cells. For Fluo-2, the typical excitation wavelength is around 490 nm, and the emission is measured around 515 nm.
-
Visualizations
Signaling Pathway
Caption: Intracellular calcium signaling pathway leading to Fluo-2 fluorescence.
Experimental Workflow
Caption: Experimental workflow for loading cells with this compound using Pluronic F-127.
Logical Relationship
Caption: Role of Pluronic F-127 in enhancing this compound loading.
Troubleshooting and Considerations
-
Cell Toxicity: While generally considered biocompatible, high concentrations of Pluronic F-127 can be toxic to some cell lines.[5] It is advisable to perform a toxicity assay to determine the optimal concentration for your specific cells.
-
Dye Leakage: If dye leakage is a problem, the use of an organic anion transport inhibitor like probenecid is recommended.[4][6]
-
Optimization: The optimal concentrations of this compound and Pluronic F-127, as well as incubation times, will vary between cell types. Empirical optimization is crucial for achieving the best results.[1]
-
Storage: Ensure that the DMSO used is anhydrous and that stock solutions are stored properly to maintain the efficacy of the AM ester.[2]
References
Fluo-2 AM Imaging with Confocal Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure and visualize dynamic changes in intracellular Ca²⁺ concentration is crucial for understanding cellular physiology and pathology. Fluo-2 acetoxymethyl (AM) ester is a high-affinity, fluorescent Ca²⁺ indicator that has become a valuable tool for monitoring these dynamics in living cells. Once loaded into cells, the AM ester group is cleaved by intracellular esterases, trapping the fluorescent Fluo-2 molecule in the cytoplasm. Upon binding to Ca²⁺, Fluo-2 exhibits a significant increase in fluorescence intensity, allowing for the sensitive detection of intracellular Ca²⁺ transients. This application note provides a comprehensive guide to using Fluo-2 AM for Ca²⁺ imaging with confocal microscopy, including detailed protocols, data presentation guidelines, and troubleshooting advice.
Properties of this compound
This compound is a non-fluorescent and cell-permeant derivative of the Ca²⁺ indicator Fluo-2. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | ~490 nm | [1] |
| Emission Maximum (Ca²⁺-bound) | ~515 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~230-290 nM | [1] |
| Molecular Weight | 1061.0 g/mol | [1] |
| Solvent | DMSO | [1] |
Comparison with Other Green Fluorescent Ca²⁺ Indicators
Fluo-2 is part of a family of fluorescent Ca²⁺ indicators that includes the widely used Fluo-3 and Fluo-4. The choice of indicator often depends on the specific experimental requirements, such as the expected Ca²⁺ concentration range and the desired signal-to-noise ratio.
| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca²⁺ (nM) | Key Features |
| This compound | ~490 | ~515 | ~230-290 | High affinity, bright fluorescence.[1] |
| Fluo-3 AM | ~506 | ~526 | ~390 | The original Fluo indicator, less bright than Fluo-4. |
| Fluo-4 AM | ~494 | ~516 | ~345 | Brighter than Fluo-3, widely used for confocal microscopy.[2] |
| Cal-520® AM | ~494 | ~514 | ~320 | High signal-to-noise ratio, improved intracellular retention.[2][3] |
Signaling Pathway and Experimental Workflow
Calcium Signaling Pathway
The following diagram illustrates the basic principle of intracellular calcium signaling and the role of Fluo-2 in its detection.
Caption: Mechanism of this compound in detecting intracellular calcium changes.
Experimental Workflow
The following diagram outlines the major steps involved in a this compound calcium imaging experiment using confocal microscopy.
Caption: Step-by-step workflow for this compound calcium imaging.
Experimental Protocols
Reagent Preparation
This compound Stock Solution (1-5 mM)
-
Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). For a 1 mM stock solution, add 942.5 µL of DMSO to 1 mg of this compound.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
Pluronic F-127 Stock Solution (20% w/v)
-
Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO.
-
This solution can be stored at room temperature.
Probenecid (B1678239) Stock Solution (Optional, 100-250 mM)
-
Probenecid can be used to inhibit organic anion transporters, reducing dye leakage from the cells.
-
Prepare a stock solution in a suitable buffer or DMSO.
Cell Loading Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy and allow them to adhere overnight.
-
Loading Solution Preparation:
-
Warm an appropriate physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium, HBSS) to 37°C.
-
For each dish, prepare the loading solution. A final this compound concentration of 1-5 µM is a good starting point.
-
To aid in dispersing the dye in the aqueous buffer, first mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic F-127.
-
Dilute this mixture into the pre-warmed buffer to achieve the final desired concentration.
-
If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the pre-warmed buffer.
-
Add the this compound loading solution to the cells.
-
Incubate for 15-60 minutes at 37°C in the dark. The optimal loading time will vary depending on the cell type.
-
-
Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells 2-3 times with the pre-warmed buffer to remove any extracellular dye.
-
Add fresh pre-warmed buffer (containing probenecid if used during loading) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound.
-
Confocal Microscopy Settings
The following are general guidelines for setting up a confocal microscope for Fluo-2 imaging. Optimal settings will depend on the specific microscope model and the experimental sample.
| Parameter | Recommended Setting | Rationale |
| Laser Line | Argon laser (488 nm) | Efficiently excites Fluo-2. |
| Laser Power | As low as possible | Minimize phototoxicity and photobleaching.[4] |
| Pinhole | 1 Airy Unit | Provides a good balance between optical sectioning and signal detection.[5] |
| Detector | Photomultiplier Tube (PMT) | Standard detector for confocal microscopy. |
| Emission Filter | 500-550 nm bandpass | Collects the peak fluorescence emission from Fluo-2 while rejecting background noise. |
| Scan Speed | Adjust for temporal resolution | Faster scan speeds are required for rapid Ca²⁺ dynamics, but may reduce signal-to-noise. |
| Image Resolution | 512x512 or 1024x1024 pixels | A balance between spatial resolution and acquisition speed. |
Setup Procedure:
-
Place the dish with the loaded cells on the microscope stage.
-
Using transmitted light, locate and focus on the cells of interest.
-
Switch to the fluorescence imaging mode.
-
Set the excitation and emission wavelengths for Fluo-2.
-
Adjust the laser power, PMT gain, and offset to obtain a good signal-to-noise ratio without saturating the detector. It is advisable to perform these adjustments on a region of the sample that is not the primary area of interest to minimize photobleaching.[4]
-
Acquire a baseline fluorescence image before stimulating the cells.
Image Acquisition
-
Begin time-lapse imaging to record the baseline fluorescence.
-
Apply the experimental stimulus (e.g., agonist, ionophore) to the cells.
-
Continue time-lapse imaging to capture the resulting changes in intracellular Ca²⁺ concentration.
-
Save the image series for subsequent analysis.
Data Presentation and Analysis
Quantitative analysis of Fluo-2 imaging data typically involves measuring the change in fluorescence intensity over time.
-
Region of Interest (ROI) Selection: Define ROIs around individual cells or specific subcellular compartments.
-
Fluorescence Intensity Measurement: Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Background Subtraction: Subtract the background fluorescence from the ROI intensity values.
-
Normalization: The change in fluorescence is often expressed as a ratio (F/F₀), where F is the fluorescence intensity at a given time point and F₀ is the baseline fluorescence before stimulation. This normalization helps to correct for variations in dye loading and cell thickness.
Example Data Table:
| Time (s) | Cell 1 (F/F₀) | Cell 2 (F/F₀) | Cell 3 (F/F₀) |
| 0 | 1.00 | 1.00 | 1.00 |
| 10 | 1.02 | 0.99 | 1.01 |
| 20 (Stimulus) | 1.01 | 1.00 | 1.02 |
| 30 | 2.54 | 2.89 | 2.67 |
| 40 | 3.87 | 4.12 | 3.98 |
| 50 | 2.15 | 2.45 | 2.23 |
| 60 | 1.56 | 1.78 | 1.62 |
Troubleshooting
Common issues encountered during this compound imaging and their potential solutions are outlined below.
Caption: Common problems and solutions in this compound imaging.
For more detailed troubleshooting, consider the following:
-
Weak Signal: Ensure cells are healthy and adherent. Check the expiration date of the this compound.
-
High Background: Incomplete de-esterification can lead to compartmentalization of the dye in organelles. Ensure sufficient time is allowed for this step.
-
Cell Death: High concentrations of this compound or prolonged loading times can be toxic to some cell types. Optimize these parameters to minimize cytotoxicity.
-
Rapid Signal Loss: This could be due to photobleaching or dye leakage. Reduce laser power and consider using probenecid to prevent leakage.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 3. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 4. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 5. Confocal Microscopy: Principles and Modern Practices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Calcium using Fluo-2 AM with Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Fluo-2 AM, a high-affinity green fluorescent dye, for the quantitative measurement of intracellular calcium concentration changes using flow cytometry. This method is applicable for studying cellular responses to various stimuli and is a valuable tool in drug discovery and signal transduction research.
Introduction to this compound
Fluo-2 is a fluorescent indicator for intracellular calcium (Ca²⁺) that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][2] The acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye that can be passively loaded into live cells.[1][3][4] Once inside the cell, non-specific esterases cleave the AM group, trapping the active Fluo-2 dye in the cytoplasm. Fluo-2 has a higher affinity for Ca²⁺ compared to Fluo-4, making it particularly sensitive for detecting lower Ca²⁺ concentrations. Its spectral properties are compatible with standard flow cytometry laser lines and filter sets used for fluorescein (B123965) isothiocyanate (FITC) or green fluorescent protein (GFP).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in flow cytometry.
| Parameter | Recommended Value | Notes |
| This compound Properties | ||
| Excitation Maximum (Ca²⁺-bound) | ~490 nm | |
| Emission Maximum (Ca²⁺-bound) | ~515 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | ~230 - 290 nM | |
| Reagent Concentrations | ||
| This compound Stock Solution | 1-5 mM in dry DMSO | |
| This compound Working Concentration | 1-10 µM | Optimize for your cell type. |
| Pluronic® F-127 Stock Solution | 20% (w/v) in dry DMSO | |
| Pluronic® F-127 Final Concentration | 0.02-0.04% (w/v) | |
| Probenecid Stock Solution | 100-250 mM in 1 M NaOH | |
| Probenecid Final Concentration | 1-2.5 mM | |
| Incubation Parameters | ||
| Loading Time | 30-60 minutes | |
| Loading Temperature | 37°C or room temperature | |
| De-esterification Time | 15-30 minutes | |
| Flow Cytometer Settings | ||
| Excitation Laser | 488 nm (Blue Laser) | |
| Emission Filter | 530/30 nm (e.g., FITC or GFP channel) |
Signaling Pathway and Experimental Workflow
Calcium Signaling Pathway
Intracellular calcium signaling is a fundamental mechanism in cellular communication, regulating a multitude of cellular processes. A common pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This increase in intracellular Ca²⁺ can then activate a variety of downstream effectors, leading to a cellular response.
References
Measuring GPCR Activation with a Fluo-2 AM Plate Reader Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets. Upon activation by a ligand, many GPCRs, particularly those coupled to Gαq proteins, initiate a signaling cascade that results in the release of intracellular calcium (Ca2+). This change in intracellular Ca2+ concentration can be detected using fluorescent indicators, providing a robust method for studying GPCR activation. This application note details a sensitive and high-throughput method for measuring GPCR activation using the fluorescent Ca2+ indicator Fluo-2 AM in a plate reader-based assay.
This compound is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, Fluo-2.[1] Fluo-2 exhibits a significant increase in fluorescence intensity upon binding to Ca2+.[1] This change in fluorescence can be monitored in real-time using a fluorescence plate reader, allowing for the quantification of GPCR activation in response to agonists, as well as the inhibitory effects of antagonists.
Signaling Pathway
GPCRs coupled to the Gαq subunit activate Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[2][3] This rapid increase in intracellular Ca2+ is what is detected by Fluo-2.
Experimental Protocols
Materials and Reagents
-
Cells expressing the GPCR of interest (e.g., HEK293, CHO)
-
Black, clear-bottom 96-well or 384-well microplates
-
This compound (Acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Agonist and antagonist compounds
-
Fluorescence plate reader with bottom-read capabilities and injectors
Experimental Workflow
Detailed Methodologies
1. Cell Seeding:
-
Culture cells expressing the GPCR of interest to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a black, clear-bottom 96-well or 384-well plate at an optimized density (e.g., 20,000-80,000 cells/well for a 96-well plate).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Preparation of this compound Loading Solution:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
For the loading buffer, use an appropriate physiological buffer such as HBSS supplemented with 20 mM HEPES.
-
To aid in the dispersion of the water-insoluble this compound, a stock solution of 10% (w/v) Pluronic F-127 in DMSO can be prepared.
-
On the day of the experiment, dilute the this compound stock solution into the assay buffer to a final working concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% (v/v) to the loading solution.
-
If dye leakage is a concern, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
3. Dye Loading and De-esterification:
-
Remove the culture medium from the wells.
-
Gently wash the cells once with assay buffer.
-
Add the this compound loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.
-
Add fresh assay buffer to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound.
4. Plate Reader Assay:
-
Set the fluorescence plate reader to bottom-read mode with excitation at ~490 nm and emission at ~520 nm.
-
Program the instrument to measure the fluorescence signal over time. A typical protocol involves:
-
A baseline reading for 10-20 seconds.
-
Automated injection of the agonist (or antagonist followed by agonist).
-
Continuous reading for 60-180 seconds to capture the peak response.
-
-
For antagonist screening, add the antagonist compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) before the agonist injection.
Data Presentation and Analysis
The primary data output is the change in fluorescence intensity over time. The response is typically quantified as the change in fluorescence (ΔF) from the baseline (F_initial) to the peak (F_max) or as the ratio (F_max / F_initial).
Agonist Dose-Response:
To determine the potency of an agonist (EC50), a dose-response curve is generated by plotting the fluorescence response against a range of agonist concentrations.
Antagonist Dose-Response:
To determine the potency of an antagonist (IC50), cells are pre-incubated with varying concentrations of the antagonist before stimulation with a fixed concentration of agonist (typically the EC80). The inhibition of the agonist response is then plotted against the antagonist concentration.
The EC50 and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
| Parameter | Agonist (Compound A) | Antagonist (Compound B) |
| Assay Type | Agonist Dose-Response | Antagonist Inhibition |
| EC50 / IC50 | 15.2 nM | 78.5 nM |
| Hill Slope | 1.1 | -0.9 |
| Maximal Response (% of control) | 100% | N/A |
| Maximal Inhibition | N/A | 95% |
This table presents representative data for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Insufficient dye loading- Low cell number- Incorrect instrument settings | - Increase this compound concentration or incubation time- Optimize cell seeding density- Verify excitation/emission wavelengths and gain settings |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Autofluorescence from compounds or media | - Ensure thorough washing after dye loading- Run a control with compound and no cells- Use phenol (B47542) red-free media |
| No Response to Agonist | - Non-functional receptor or signaling pathway- Inactive agonist | - Use a positive control agonist- Verify receptor expression- Check agonist stability and concentration |
| High Well-to-Well Variability | - Uneven cell seeding- Inconsistent dye loading | - Ensure a homogenous cell suspension before seeding- Use a multichannel pipette for consistent liquid handling |
References
Measuring Intracellular Calcium Dynamics with Fluo-2 AM: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. Consequently, the accurate measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) is crucial for understanding cellular physiology and for the development of novel therapeutics. Fluo-2 acetoxymethyl (AM) ester is a high-affinity, single-wavelength fluorescent indicator for intracellular calcium, offering superior cell loading and brighter fluorescence compared to its predecessors. This application note provides a detailed protocol for the use of Fluo-2 AM to calculate intracellular calcium concentration, tailored for researchers in academia and the pharmaceutical industry.
Principle of this compound
This compound is a cell-permeant ester that can passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM ester group, trapping the active Fluo-2 molecule in the cytoplasm. In its calcium-free form, Fluo-2 exhibits a low level of fluorescence. Upon binding to Ca²⁺, its fluorescence intensity increases more than 100-fold. The intracellular calcium concentration can then be determined by measuring the fluorescence intensity and applying the Grynkiewicz equation.
Key Properties of Fluo-2
| Property | Value | Reference |
| Excitation Wavelength (max) | 490 nm | [1] |
| Emission Wavelength (max) | 515 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | 290 nM | [1] |
Comparison of Common Fluo Calcium Indicators
| Indicator | Kd for Ca²⁺ (nM) | Key Features | Reference |
| Fluo-2 | 290 | High affinity, superior cell loading. | [1] |
| Fluo-3 | 390 | Predecessor to Fluo-4, slightly red-shifted spectrum. | [1] |
| Fluo-4 | 345 | Most widely used single-wavelength indicator. | |
| Fluo-8 | 389 | A brighter alternative to Fluo-4. | |
| Fluo-8H | 232 | High-affinity version of Fluo-8. |
Experimental Protocols
I. Reagent Preparation
-
This compound Stock Solution (1-5 mM):
-
Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
For example, to make a 1 mM stock solution, add the appropriate volume of DMSO to the vial of this compound solid.
-
Aliquot and store at -20°C, protected from light and moisture.
-
-
Pluronic F-127 Stock Solution (20% w/v):
-
Dissolve Pluronic F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the water-insoluble this compound in aqueous media.
-
Store at room temperature.
-
-
Probenecid (B1678239) Stock Solution (100-250 mM):
-
Dissolve probenecid in 1 M NaOH to the desired concentration. Probenecid is an anion-transport inhibitor that can reduce the leakage of the de-esterified Fluo-2 from the cells.
-
Store at 4°C.
-
-
Hanks' Balanced Salt Solution (HBSS):
-
Prepare HBSS containing calcium and magnesium (HBSS/Ca/Mg) and a calcium-free version (HBSS w/o Ca/Mg). Buffer with HEPES to a final concentration of 20 mM and adjust the pH to 7.4.
-
II. Cell Loading with this compound
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., 96-well black-walled, clear-bottom plates, or coverslips for microscopy) to achieve a confluence of 70-90% on the day of the experiment.
-
Loading Buffer Preparation:
-
For each well of a 96-well plate (100 µL final volume), prepare a loading buffer containing this compound at a final concentration of 2-5 µM in HBSS/Ca/Mg.
-
To aid in dye solubilization, first mix the required volume of this compound stock solution with an equal volume of 20% Pluronic F-127 stock solution. Then, dilute this mixture into the HBSS.
-
If dye leakage is a concern, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium.
-
Wash the cells once with HBSS/Ca/Mg.
-
Add the this compound loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and temperature may need to be determined empirically.
-
-
De-esterification:
-
After incubation, wash the cells twice with HBSS/Ca/Mg (containing probenecid if used in the loading step) to remove excess extracellular dye.
-
Add fresh HBSS/Ca/Mg (with probenecid if applicable) to the cells.
-
Incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound within the cells.
-
III. Fluorescence Measurement
-
Instrument Setup:
-
Set the fluorescence plate reader or microscope to the appropriate excitation and emission wavelengths for Fluo-2 (Excitation: ~490 nm, Emission: ~515 nm).
-
-
Baseline Measurement:
-
Measure the baseline fluorescence intensity (F) of the resting cells.
-
-
Cell Stimulation:
-
Add your agonist or compound of interest to stimulate a calcium response.
-
Continuously record the fluorescence intensity over time to capture the calcium transient.
-
IV. Calibration of Fluo-2 Fluorescence and Calculation of [Ca²⁺]i
To convert the measured fluorescence intensity into an absolute calcium concentration, a calibration must be performed to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.
-
Determination of Fmax:
-
At the end of the experiment, add a calcium ionophore such as ionomycin (B1663694) (final concentration 5-10 µM) to the cells in the presence of a high concentration of extracellular calcium (e.g., 1-2 mM CaCl₂ in HBSS). This will saturate the intracellular Fluo-2 with Ca²⁺.
-
The resulting fluorescence intensity is Fmax.
-
-
Determination of Fmin:
-
Following the Fmax measurement, add a calcium chelator such as EGTA (final concentration 10-20 mM) to the same cells. This will chelate the intracellular calcium, resulting in the minimum fluorescence signal.
-
The resulting fluorescence intensity is Fmin.
-
Note: It is important to ensure the pH of the EGTA solution is adjusted to be physiological, as EGTA is acidic.
-
-
Calculation of [Ca²⁺]i using the Grynkiewicz Equation: The intracellular calcium concentration can be calculated using the following equation, which is a modification of the Grynkiewicz equation for single-wavelength indicators:
[Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
[Ca²⁺]i is the intracellular calcium concentration.
-
Kd is the dissociation constant of Fluo-2 for Ca²⁺ (290 nM).
-
F is the measured fluorescence intensity of the experimental sample.
-
Fmin is the minimum fluorescence intensity in the absence of calcium.
-
Fmax is the maximum fluorescence intensity at calcium saturation.
-
Data Presentation and Interpretation
Typical Intracellular Calcium Concentrations
| Cellular State | Typical [Ca²⁺]i | Reference |
| Resting (unstimulated) | ~100 nM | |
| Stimulated | ~1 µM (can be higher) |
The calculated [Ca²⁺]i values can be plotted over time to visualize the calcium dynamics in response to stimulation. The amplitude, duration, and frequency of these calcium transients provide valuable information about the signaling pathways involved.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the this compound loading concentration or incubation time.
-
Ensure complete de-esterification.
-
Check the excitation and emission wavelengths and filter sets.
-
-
High Background Fluorescence:
-
Ensure thorough washing to remove extracellular dye.
-
Decrease the this compound loading concentration.
-
-
Dye Compartmentalization:
-
If Fluo-2 is accumulating in organelles such as mitochondria, try lowering the loading temperature (e.g., room temperature) or reducing the loading time.
-
-
Rapid Dye Leakage:
-
Use probenecid in the loading and experimental buffers.
-
By following these detailed protocols, researchers can reliably measure intracellular calcium concentrations and gain valuable insights into the intricate role of calcium signaling in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluo-2 AM Experiments
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize experiments involving the fluorescent calcium indicator Fluo-2 AM, with a specific focus on mitigating cellular compartmentalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound compartmentalization and why is it a problem?
A1: this compound is a cell-permeant dye used to measure intracellular calcium. After entering the cell, it is cleaved by intracellular esterases into its active, membrane-impermeant form, Fluo-2. Compartmentalization refers to the accumulation of this active Fluo-2 in organelles such as mitochondria, sarcoplasmic reticulum, and lysosomes, in addition to the desired cytosolic localization.[1][2] This is problematic because it can lead to:
-
High background fluorescence: A punctate or non-uniform staining pattern, making it difficult to discern the true cytosolic calcium signal.[3]
-
Distorted calcium kinetics: The calcium dynamics within organelles can differ significantly from the cytosol. Their contribution to the overall fluorescence signal can mask or alter the true cytosolic calcium transients.[3]
-
Inaccurate calcium measurements: The fluorescence properties of the dye, including its affinity for calcium, can be altered in the different biochemical environments of organelles.[1]
Q2: What cellular mechanisms are responsible for this compound compartmentalization?
A2: The primary mechanism is the activity of esterases within various subcellular compartments. While the goal is for this compound to be cleaved only by cytosolic esterases, these enzymes are also present in the lumen of organelles. Additionally, organic anion transporters in the cell membrane and organellar membranes can actively transport the cleaved, anionic form of Fluo-2, leading to its sequestration.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, with a focus on resolving problems related to compartmentalization.
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence or punctate staining pattern | Fluo-2 compartmentalization in organelles. | 1. Lower the loading temperature: Incubate cells with this compound at room temperature or 4°C instead of 37°C to reduce active transport into organelles. 2. Add an anion transport inhibitor: Include probenecid (B1678239) (1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM) in the loading and imaging buffers to block organic anion transporters. 3. Optimize dye concentration and incubation time: Reduce the this compound concentration and/or shorten the incubation period. 4. Co-load with an organelle-specific marker: Use a fluorescent marker specific for mitochondria (e.g., MitoTracker Red) or lysosomes (e.g., LysoTracker Red) to confirm compartmentalization. |
| Slow or distorted calcium transient kinetics | Contribution of signal from organelles with slower Ca²⁺ dynamics. | 1. Implement strategies to minimize compartmentalization: Refer to the solutions for "High background fluorescence." 2. Consider an alternative indicator: If compartmentalization persists and affects your results, consider a dye with different properties, such as a lower affinity indicator or one known for better cytosolic retention. |
| Low cytosolic signal | Incomplete de-esterification of this compound or active efflux of the dye. | 1. Allow for a post-loading de-esterification period: After loading, incubate cells in a dye-free buffer for at least 30 minutes to ensure complete cleavage of the AM ester. 2. Use probenecid: This will inhibit anion pumps that may be actively removing the dye from the cytosol. |
| Inconsistent cell-to-cell fluorescence intensity | Variations in dye loading efficiency or compartmentalization. | 1. Optimize loading conditions for your specific cell type: Experiment with different dye concentrations, incubation times, and temperatures. 2. Ensure even mixing of the this compound loading solution: Vortex the solution well before adding it to the cells. 3. Use a non-ionic surfactant: Incorporate Pluronic F-127 (0.02-0.05%) in the loading buffer to aid in the solubilization of this compound and promote more uniform loading. |
Experimental Protocols
Protocol 1: Optimized this compound Loading to Minimize Compartmentalization
This protocol provides a starting point for reducing this compound compartmentalization in adherent cells. Optimization for specific cell types is recommended.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid
-
Cell culture medium
Procedure:
-
Prepare a 2 mM this compound stock solution: Dissolve this compound in high-quality, anhydrous DMSO.
-
Prepare a 2.5 mM probenecid stock solution: Dissolve probenecid in an equal volume of 1 M NaOH and bring to the final volume with HBSS.
-
Prepare the loading buffer: In a polypropylene (B1209903) tube, first mix equal volumes of the 2 mM this compound stock solution and 20% Pluronic F-127.
-
Dilute the mixture into pre-warmed (room temperature) HBSS to a final this compound concentration of 1-5 µM.
-
Add probenecid to the loading buffer to a final concentration of 1-2.5 mM.
-
Cell Loading:
-
Remove the cell culture medium.
-
Wash the cells once with the loading buffer (containing probenecid).
-
Add the final this compound loading solution to the cells.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
De-esterification:
-
Remove the loading solution.
-
Wash the cells twice with dye-free loading buffer (containing probenecid).
-
Incubate the cells in dye-free loading buffer for at least 30 minutes at room temperature to allow for complete de-esterification.
-
-
Imaging: Proceed with fluorescence imaging.
Quantitative Comparison of Loading Conditions
The following table summarizes the impact of different loading parameters on this compound compartmentalization.
| Parameter | Standard Condition (Prone to Compartmentalization) | Optimized Condition (Reduced Compartmentalization) | Rationale |
| Loading Temperature | 37°C | Room Temperature (20-25°C) or 4°C | Lower temperatures reduce the activity of membrane transporters responsible for organellar sequestration. |
| Anion Transport Inhibitor | Absent | Probenecid (1-2.5 mM) or Sulfinpyrazone (0.1-0.25 mM) | Blocks organic anion transporters that contribute to dye compartmentalization and efflux. |
| Dye Concentration | 5-10 µM | 1-4 µM | Lower concentrations reduce the likelihood of overloading the cytosol and subsequent sequestration. |
| Incubation Time | 60-90 minutes | 30-45 minutes | Shorter incubation times limit the extent of organellar uptake. |
| Post-Loading De-esterification | Minimal or none | 30 minutes or more in dye-free buffer | Ensures complete cleavage of the AM ester in the cytosol, trapping the active dye before it can be sequestered. |
Visualizing Experimental Workflows and Cellular Pathways
Experimental Workflow for Optimized this compound Loading
Caption: Workflow for minimizing this compound compartmentalization.
Cellular Pathway of this compound Loading and Sequestration
Caption: Cellular pathways of this compound loading and compartmentalization.
References
- 1. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Weak Fluo-2 AM Fluorescence Signal
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to weak or absent fluorescence signals during intracellular calcium imaging experiments using Fluo-2 AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it work?
This compound is a high-affinity, cell-permeable fluorescent dye used for measuring intracellular calcium concentrations.[1] The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane.[2] Once inside the cell, cytosolic esterases cleave the AM ester, trapping the now active, calcium-sensitive Fluo-2 indicator within the cell.[2] Upon binding to calcium ions (Ca²⁺), the fluorescence intensity of Fluo-2 increases significantly, with an excitation maximum around 488 nm and an emission maximum around 515 nm.[3]
Q2: My this compound signal is very weak or non-existent. What are the most common causes?
A weak or absent signal can stem from several factors, broadly categorized as issues with dye loading, cellular processes, or instrument settings. Common culprits include:
-
Suboptimal Dye Loading: Insufficient dye concentration, inadequate incubation time, or inappropriate temperature can lead to poor loading.
-
Incomplete De-esterification: The AM ester form of the dye is not fluorescent. If cellular esterases do not properly cleave the AM group, the dye will not become fluorescent or responsive to calcium.
-
Dye Extrusion: Many cell types actively pump the active form of the dye out of the cell using organic anion transporters.
-
Photobleaching: Excessive exposure to excitation light can irreversibly damage the fluorophore, leading to a loss of signal.
-
Incorrect Instrument Settings: Mismatched excitation and emission filters, low laser power, or incorrect detector gain will result in a weak signal.
-
Cell Health Issues: Unhealthy or dying cells may not have active esterases to cleave the AM ester and will not maintain the necessary ion gradients for proper signaling.
Q3: How can I improve the loading of this compound into my cells?
Optimizing the loading protocol is critical for a strong signal. Here are key parameters to consider:
-
Dye Concentration: The optimal concentration typically ranges from 1 to 5 µM, but this should be determined empirically for your specific cell type.
-
Incubation Time and Temperature: A common starting point is 30-60 minutes at 37°C. However, some cell types may benefit from loading at room temperature to reduce dye compartmentalization into organelles.
-
Use of Pluronic F-127: This non-ionic surfactant helps to disperse the water-insoluble this compound in your aqueous loading buffer, improving loading efficiency. A final concentration of around 0.02% is often recommended.
-
Use of Probenecid: This organic anion transport inhibitor can be added to the loading and imaging buffers (typically at 1-2.5 mM) to reduce the leakage of the de-esterified dye from the cells.
Q4: What is photobleaching, and how can I minimize it?
Photobleaching is the photochemical destruction of a fluorophore, leading to an irreversible loss of fluorescence upon exposure to excitation light. To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure times during image acquisition.
-
Use an Anti-fade Mounting Medium: For fixed-cell imaging, using a mounting medium containing an anti-fade reagent can help protect the fluorophore from photobleaching.
-
Image Less Frequently: For time-lapse experiments, reduce the sampling rate to the minimum required to capture the biological process of interest.
Troubleshooting Guide: Weak this compound Signal
Use the following guide to systematically identify and resolve the cause of a weak fluorescence signal.
Step 1: Verify Reagent Preparation and Quality
| Potential Issue | Recommendation |
| Degraded this compound | This compound is sensitive to moisture and light. Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. |
| Incorrect Buffer Composition | Ensure the loading and imaging buffers are at the correct pH (typically 7.2-7.4) and do not contain components that may interfere with fluorescence, such as phenol (B47542) red. |
Step 2: Optimize the Cell Loading Protocol
A systematic optimization of loading conditions is often necessary. The following table provides a starting point for optimization experiments.
| Parameter | Low | Medium (Typical) | High |
| This compound Concentration | 1 µM | 2-5 µM | 10 µM |
| Loading Temperature | Room Temperature | 37°C | N/A |
| Loading Time | 30 min | 45-60 min | 90 min |
| Pluronic F-127 | 0.01% | 0.02-0.04% | 0.1% |
| Probenecid | 0 mM | 1-2.5 mM | 5 mM |
Experimental Protocol: Optimizing this compound Loading
-
Cell Preparation: Plate cells on a suitable imaging dish or plate to achieve 70-90% confluency on the day of the experiment.
-
Prepare Loading Buffers: Prepare a series of loading buffers with varying concentrations of this compound, Pluronic F-127, and Probenecid as outlined in the table above.
-
Cell Loading:
-
Remove the culture medium and wash the cells once with a physiological buffer (e.g., HBSS).
-
Add the prepared this compound loading solution to the cells.
-
Incubate at the desired temperature (e.g., 37°C or room temperature) for the specified time (e.g., 30, 45, or 60 minutes).
-
-
De-esterification:
-
Remove the loading solution and wash the cells twice with dye-free buffer (containing probenecid, if used).
-
Incubate the cells in dye-free buffer for at least 30 minutes at the loading temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging and Analysis:
-
Acquire images using consistent instrument settings for all conditions.
-
Measure the mean fluorescence intensity of the cells for each condition.
-
The optimal condition is the one that provides the brightest specific signal with the lowest background.
-
Step 3: Check Imaging System and Settings
| Potential Issue | Recommendation |
| Incorrect Filter Sets | Ensure the excitation and emission filters are appropriate for Fluo-2 (Excitation ~488 nm, Emission ~515 nm). |
| Low Light Source Power | Increase the laser power or lamp intensity. Be mindful of photobleaching. |
| Incorrect Detector Settings | Increase the gain or exposure time on the detector (e.g., PMT or camera). Note that increasing gain can also amplify noise. |
| Miscalibrated System | Verify the alignment and performance of your microscope's light source and detectors using standard calibration beads. |
Visualizing the Troubleshooting Process
The following diagrams illustrate the this compound mechanism of action and a logical workflow for troubleshooting weak signals.
References
Technical Support Center: Preventing Fluo-2 AM Dye Leakage with Probenecid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the use of probenecid (B1678239) to prevent Fluo-2 AM dye leakage from cells during intracellular calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What causes this compound dye to leak from cells?
A1: After the acetoxymethyl (AM) ester groups of this compound are cleaved by intracellular esterases, the resulting Fluo-2 molecule is negatively charged and should be trapped within the cell. However, many cell types, such as CHO and HeLa, express organic anion transporters (OATs) in their membranes that can recognize and actively extrude the de-esterified Fluo-2, leading to a gradual decrease in intracellular fluorescence and an increase in background signal.[1][2] This leakage can compromise the accuracy and duration of calcium imaging experiments.[3][4]
Q2: How does probenecid prevent this leakage?
A2: Probenecid is an inhibitor of organic anion transporters.[5] By blocking these transporters, probenecid prevents the extrusion of the negatively charged Fluo-2 dye from the cytoplasm, thereby improving its intracellular retention and reducing background fluorescence. Probenecid competitively inhibits transporters like OAT1 and URAT1, which are involved in the transport of organic acids across cell membranes.
Q3: What is the recommended concentration of probenecid to use?
A3: The optimal concentration of probenecid can vary depending on the cell type. However, a final concentration of 1-2.5 mM in the experimental buffer is commonly recommended and has been shown to be effective. It is always advisable to optimize the concentration for your specific cell line and experimental conditions to achieve the best balance between dye retention and potential side effects.
Q4: Are there any potential side effects of using probenecid in my experiments?
A4: Yes, while effective, probenecid is a biologically active compound. It can inhibit the transport of other organic anions, which could potentially alter cell physiology. For instance, it has been shown to block pannexin 1 (Panx1) channels, which can affect ATP release and potentially impact signaling pathways. Therefore, it is crucial to run appropriate controls to ensure that probenecid itself is not affecting the biological response you are measuring. Some studies also note that probenecid can show cell toxicity.
Q5: Can I perform my experiments at a lower temperature to reduce leakage?
A5: Yes, lowering the experimental temperature (e.g., to room temperature) can slow down the activity of membrane transporters and channels, thereby reducing the rate of dye extrusion. This can be a simple and effective method to improve dye retention. However, it's important to consider that many cellular processes are temperature-sensitive. A balance must be struck between minimizing dye leakage and maintaining the physiological relevance of your experiment.
Q6: Are there alternatives to probenecid?
A6: While probenecid is the most common inhibitor used, sulfinpyrazone (B1681189) (0.1-0.25 mM) can also be used to reduce the leakage of de-esterified indicators. Additionally, newer generations of calcium indicators, such as Calbryte™ 520, have been developed for improved intracellular retention without the need for probenecid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid Signal Loss / High Background | Dye is actively being transported out of the cells. | Add an organic anion transport inhibitor like probenecid (1-2.5 mM) to the buffer during and after dye loading. Consider lowering the experimental temperature. |
| Low Fluorescence Signal | - Insufficient dye loading (concentration too low or incubation too short).- Cell death. | - Increase the this compound concentration or extend the incubation time.- Verify cell viability using a viability stain. |
| Uneven or Patchy Staining | - Inadequate dye solubilization.- Uneven distribution of the dye. | - Use a non-ionic detergent like Pluronic® F-127 (typically 0.02-0.04%) to improve dye solubility and loading.- Ensure thorough mixing of the dye loading solution. |
| High Baseline Fluorescence | - Extracellular Fluo-2 from lysed cells or dye leakage is detecting high extracellular calcium.- Dye compartmentalization into organelles. | - Ensure gentle washing steps to remove extracellular dye.- Use probenecid to prevent leakage into the high-calcium extracellular medium.- Optimize loading conditions (lower temperature, shorter time) to minimize sequestration in organelles. |
| Probenecid Seems Ineffective | - Cell type has a high density of transporters or transporters insensitive to probenecid.- Probenecid solution was prepared incorrectly. | - Increase probenecid concentration within the recommended range (up to 2.5 mM).- Verify the preparation and pH (~7.4) of your probenecid stock solution.- Consider using an alternative dye with better retention properties. |
Quantitative Data on Probenecid Efficacy
| Condition | Relative Fluorescence Intensity (after 60 min) | Signal-to-Background Ratio |
| Without Probenecid | Decreased (e.g., 60% of initial) | Lower |
| With Probenecid (1-2.5 mM) | Stable (e.g., >90% of initial) | Higher |
This table is a conceptual representation based on the principle that probenecid significantly improves dye retention over time, as demonstrated for dyes like SBFI.
Visualized Workflows and Mechanisms
Mechanism of this compound Leakage and Probenecid Inhibition
Caption: Mechanism of Fluo-2 leakage and its inhibition by probenecid.
Experimental Workflow: this compound Loading with Probenecid
Caption: Experimental workflow for loading cells with this compound using probenecid.
Troubleshooting Workflow for Dye Leakage
Caption: Troubleshooting workflow for addressing this compound dye leakage.
Experimental Protocols
Protocol 1: Preparation of Probenecid Stock Solution (250 mM)
-
Weigh out the required amount of probenecid powder.
-
Prepare a 1 M NaOH solution.
-
Dissolve the probenecid in 1 M NaOH to create a 100-250 mM stock solution. For example, to make a 250 mM solution, dissolve 71.34 mg of probenecid (MW: 285.36 g/mol ) in 1 mL of 1 M NaOH.
-
Adjust the pH of the solution to ~7.4 with HCl.
-
Aliquot the stock solution and store it at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Standard this compound Loading with Probenecid
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Preparation: Plate cells on glass coverslips or in a clear-bottom, black-walled microplate and culture until the desired confluency is reached.
-
Prepare Loading Buffer: Use a buffered physiological saline solution, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.2-7.4.
-
Prepare Dye Loading Solution:
-
Prepare a 2-5 mM stock solution of this compound in high-quality anhydrous DMSO.
-
Dilute the probenecid stock solution into the loading buffer to a final concentration of 1-2.5 mM.
-
Optional: Add Pluronic® F-127 to the buffer to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
Add the this compound stock solution to the probenecid-containing buffer to achieve a final working concentration of 2-10 µM.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells and wash once with the loading buffer.
-
Add the complete dye loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed loading buffer that also contains 1-2.5 mM probenecid.
-
Add fresh buffer (with probenecid) to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the this compound.
-
-
Imaging: The cells are now ready for fluorescence imaging. Ensure that the buffer used during imaging also contains probenecid to prevent leakage during data acquisition.
References
- 1. benchchem.com [benchchem.com]
- 2. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.aatbio.com [docs.aatbio.com]
issues with uneven Fluo-2 AM loading in cell culture
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fluo-2 AM for measuring intracellular calcium. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Fluo-2 acetoxymethyl (AM) ester is a high-affinity, fluorescent indicator used to measure intracellular calcium concentration. The AM ester group makes the dye permeable to the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fluo-2 dye in the cytoplasm. When Fluo-2 binds to calcium ions, its fluorescence intensity increases significantly, allowing for the quantification of changes in intracellular calcium levels.
Q2: Why is my this compound staining uneven across the cell population?
Uneven loading is a common issue that can arise from several factors:
-
Cell Health and Confluency: Unhealthy or overly confluent cells may not load the dye efficiently.[1] It is crucial to use healthy, actively dividing cultures at an appropriate density (typically 70-90% confluency).
-
Dye Precipitation: this compound can precipitate out of the loading buffer if not properly dissolved.[2] Using a dispersing agent like Pluronic F-127 can help prevent this.[3][4]
-
Incomplete De-esterification: The AM ester must be fully cleaved for the dye to become active and trapped in the cytosol. Insufficient incubation time or low esterase activity can lead to incomplete de-esterification.[2][5]
-
Cell Type Variability: Different cell types have varying capacities for dye uptake and de-esterification, requiring protocol optimization.[5][6]
Q3: What is Pluronic F-127 and why is it recommended for this compound loading?
Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of water-insoluble AM esters in aqueous media.[2][3] It helps prevent dye aggregation and precipitation in your loading buffer, leading to more uniform and efficient loading of cells.[3][4] The recommended final concentration is typically between 0.01% and 0.1%.[2]
Q4: How can I reduce high background fluorescence?
High background can obscure the specific calcium signal. Common causes and solutions include:
-
Extracellular Dye: Incomplete washing after loading will leave residual dye in the medium. Ensure you wash the cells thoroughly (2-3 times) with fresh, warm buffer after the incubation period.[5][7]
-
Incomplete Hydrolysis: The AM ester form of the dye is fluorescent and can contribute to background if not fully cleaved. Allowing for a de-esterification period (typically 30 minutes) at 37°C after washing can help.[6][8]
-
Dye Sequestration: Fluo-2 can sometimes accumulate in organelles like mitochondria or lysosomes, leading to punctate background staining.[7][8] Optimizing loading conditions (lower temperature, shorter time, lower dye concentration) can minimize this.[8]
-
Autofluorescence: Some cells or media components have intrinsic fluorescence.[9][10] An unstained control sample should always be included to assess the level of autofluorescence.[9]
Q5: What is probenecid (B1678239) and should I use it?
Probenecid is an organic anion transport inhibitor that can reduce the leakage of de-esterified fluorescent dyes from the cell.[3][11] Some cell types, like CHO cells, actively extrude the dye. Using probenecid (typically at 1-2.5 mM) can improve intracellular dye retention and lead to a stronger, more stable signal.[3][11] However, it's important to verify that probenecid does not interfere with your specific cellular process of interest.
This compound Signaling and Loading Mechanism
Caption: Mechanism of this compound cellular uptake and calcium binding.
Troubleshooting Guide for Uneven this compound Loading
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Uneven or Patchy Fluorescence | 1. Dye Precipitation: this compound has poor aqueous solubility.[2]2. Poor Cell Health: Cells are unhealthy, dead, or overly confluent.[1]3. Inadequate Mixing: Loading solution was not mixed thoroughly. | 1. Ensure this compound is fully dissolved in high-quality, anhydrous DMSO first.[2] Use Pluronic F-127 (0.02-0.04%) in the loading buffer to aid dispersion.[11] Vortex the final loading solution well.[6]2. Confirm cell viability with a Trypan Blue assay. Use cells at 70-90% confluency.[8]3. Gently swirl the plate after adding the loading solution to ensure even distribution. |
| Weak or No Signal | 1. Insufficient Dye Loading: Dye concentration is too low or incubation time is too short.[7]2. Dye Leakage: Active transporters are pumping the dye out of the cells.3. Photobleaching: Excessive exposure to excitation light.[5][7]4. Incorrect Filter Sets: Microscope filters do not match Fluo-2's excitation/emission spectra. | 1. Optimize loading by testing a range of concentrations (e.g., 1-10 µM) and incubation times (e.g., 30-60 min).[2][6]2. Add an anion transport inhibitor like probenecid (1-2.5 mM) to the loading and imaging buffer.[11]3. Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring images only when necessary.[7][12]4. Check that you are using the appropriate filter set for Fluo-2 (Excitation ~490 nm, Emission ~520 nm). |
| High Background Fluorescence | 1. Incomplete Washing: Extracellular this compound remains in the medium.[7]2. Incomplete De-esterification: The AM ester form is fluorescent and has not been fully cleaved.[7]3. Dye Compartmentalization: Dye has accumulated in organelles.[7][8] | 1. Wash cells 2-3 times with warm buffer (e.g., HBSS) after loading.[5]2. Include a post-wash incubation period (30 min at 37°C) to allow for complete de-esterification.[8]3. Try loading at a lower temperature (e.g., room temperature) or for a shorter duration to reduce sequestration.[8] |
| High Cell-to-Cell Variability | 1. Heterogeneous Cell Population: The cell culture is not uniform in health or metabolic state.2. Uneven Temperature/Conditions: Temperature gradients across the culture plate during incubation. | 1. Ensure a single-cell suspension before plating to avoid clumps. Use cells from the same passage number.[13]2. Ensure the plate is placed on a flat surface in the incubator to avoid uneven heating. Allow buffer to warm to 37°C before use. |
Experimental Protocols
Standard this compound Loading Protocol
This is a general protocol that may require optimization for specific cell types.[3][6]
-
Reagent Preparation:
-
This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in approximately 44 µL of high-quality, anhydrous DMSO.[6] Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 (10% w/v): Dissolve 1g of Pluronic F-127 in 10 mL of deionized water. This may require gentle warming and vortexing. Store at room temperature.[11]
-
Loading Buffer: Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.2-7.4.[3]
-
-
Cell Preparation:
-
Plate cells on coverslips or in microplates to achieve 70-90% confluency on the day of the experiment.
-
-
Dye Loading:
-
Prepare the 2X working solution . For a final concentration of 5 µM this compound and 0.04% Pluronic F-127, add 10 µL of 1 mM this compound stock and 8 µL of 10% Pluronic F-127 to 10 mL of warm Loading Buffer. Vortex briefly.[11]
-
Remove the culture medium from the cells.
-
Add an equal volume of the 2X working solution to the culture medium already in the wells (or replace the medium entirely with a 1X solution).
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Imaging:
-
Proceed with fluorescence imaging using appropriate filters for Fluo-2 (Excitation ~490 nm / Emission ~520 nm).
-
This compound Loading Workflow
Caption: Standard experimental workflow for loading cells with this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common this compound loading issues.
References
- 1. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Technical Support Center: Minimizing Fluo-2 AM Phototoxicity
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize Fluo-2 AM phototoxicity during time-lapse imaging experiments.
Troubleshooting Guide
Question: My cells are blebbing, rounding up, or detaching during time-lapse imaging. Is this phototoxicity?
Answer: These are classic signs of cellular stress and can indeed be caused by phototoxicity.[1][2] Phototoxicity occurs when the light used to excite this compound generates reactive oxygen species (ROS), which can damage cellular components.[3][4] To confirm if the observed effects are due to phototoxicity, you can perform a control experiment where you run the same time-lapse protocol on unlabeled cells. If the unlabeled cells remain healthy, phototoxicity is the likely culprit.
Question: My this compound signal is bleaching rapidly. How can I prevent this and is it related to phototoxicity?
Answer: Photobleaching, the irreversible loss of fluorescence, is often linked to phototoxicity as both are caused by light-induced damage to the fluorophore.[3] The processes that cause photobleaching can also generate harmful ROS. To reduce photobleaching and phototoxicity, consider the following:
-
Reduce Excitation Light Intensity: Use the lowest laser power or light source intensity that provides an adequate signal-to-noise ratio (SNR).
-
Decrease Exposure Time: Shorter exposure times limit the total light dose delivered to the cells.
-
Optimize Imaging Intervals: Image less frequently if your biological process allows. Continuous exposure should be avoided.
-
Use Antifade Reagents: Consider adding an antifade reagent or antioxidant like Trolox or ascorbic acid to the imaging medium to scavenge ROS.
Question: I am observing spontaneous calcium flashes that are not related to my experimental stimulus. Could this be a phototoxicity artifact?
Answer: Yes, illumination itself can induce intracellular calcium transients, which can be a sign of phototoxicity. This is a critical artifact to control for, as it can be misinterpreted as a genuine biological response. To mitigate this:
-
Lower the Light Dose: This is the most critical parameter. Reduce excitation intensity and exposure time.
-
Use Longer Wavelength Dyes: If your experimental setup allows, consider red-shifted calcium indicators like Rhod-4 or X-Rhod-1, as longer wavelength light is generally less phototoxic.
-
Perform Control Experiments: Image cells loaded with this compound without applying your stimulus to observe any light-induced calcium signaling.
Question: My baseline this compound fluorescence is high and noisy. What could be the cause?
Answer: High background fluorescence can be due to several factors, which can exacerbate phototoxicity by tempting you to use higher excitation light to improve the signal:
-
Incomplete De-esterification: Ensure the AM ester is fully cleaved by intracellular esterases by allowing sufficient incubation time (typically 30-60 minutes) at room temperature or 37°C after loading.
-
Extracellular Dye: Thoroughly wash the cells after loading to remove any remaining extracellular this compound.
-
Dye Compartmentalization: this compound can sometimes accumulate in organelles like mitochondria, leading to a high and punctate background. To minimize this, try lowering the loading temperature and using the lowest possible dye concentration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A1: The optimal concentration should be determined empirically for your specific cell type, but typically ranges from 1 to 5 µM. Using the lowest possible concentration that gives a good signal will help reduce phototoxicity and minimize dye-induced calcium buffering.
Q2: How can I optimize my imaging settings to reduce phototoxicity?
A2: The key is to minimize the total light dose delivered to your cells. This can be achieved by:
-
Using a highly sensitive camera or detector to allow for lower excitation light.
-
Maximizing the exposure time while minimizing the light intensity.
-
Avoiding "illumination overhead," which is the time the sample is illuminated while the camera is not acquiring an image. This can be minimized by using fast-switching light sources and TTL triggering.
Q3: Are there any alternatives to this compound that are less prone to phototoxicity?
A3: Yes, several alternatives can be considered:
-
Red-shifted dyes: Indicators like Rhod-4 and X-Rhod-1 are excited by longer, lower-energy wavelengths, which are generally less phototoxic.
-
High-performance green dyes: Dyes like Fluo-4 and Cal-520 are very bright, which may allow you to use lower excitation power.
-
Genetically Encoded Calcium Indicators (GECIs): For long-term imaging, GECIs like GCaMP can be a good option, avoiding the need for chemical dye loading.
Q4: Can the imaging medium affect phototoxicity?
A4: Yes, the composition of the imaging medium can influence phototoxicity. Some standard culture media contain components like riboflavin (B1680620) that can generate ROS when illuminated. Using a specialized imaging buffer with reduced autofluorescence and potentially supplemented with antioxidants can help mitigate phototoxicity.
Q5: How do I know if my cells are healthy during a long time-lapse experiment?
A5: Besides the absence of visible signs of stress like blebbing or cell death, you can assess cell health by monitoring key physiological parameters. For example, you can use a mitochondrial membrane potential dye to check for mitochondrial dysfunction, which is an early indicator of cellular stress. Also, monitor for normal cellular processes like mitosis or migration in control populations.
Data Presentation
Table 1: Recommended Starting Parameters for this compound Time-Lapse Imaging
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 1 - 5 µM | Minimize dye loading artifacts and cytotoxicity. |
| Loading Time | 15 - 60 minutes | Optimize for sufficient dye uptake. |
| Loading Temperature | 20 - 37°C | Lower temperatures may reduce compartmentalization. |
| De-esterification Time | 30 - 60 minutes | Ensure complete cleavage of the AM ester for a responsive signal. |
| Excitation Wavelength | ~490 nm | Optimal for Fluo-2 excitation. |
| Emission Wavelength | ~515 nm | Optimal for Fluo-2 emission detection. |
| Laser Power / Light Intensity | As low as possible | Primary determinant of phototoxicity. |
| Exposure Time | As short as needed for good SNR | Minimize total light dose. |
| Imaging Interval | As long as the biological process allows | Reduce cumulative light exposure. |
Table 2: Comparison of Common Calcium Indicators
| Indicator | Excitation/Emission (nm) | Key Advantage | Potential Disadvantage |
| This compound | ~490 / ~515 | Bright signal. | Susceptible to phototoxicity with blue light excitation. |
| Fura-2 AM | 340/380 / 510 | Ratiometric, allowing for quantitative measurements. | Requires UV excitation, which can be highly phototoxic. |
| Rhod-4 AM | ~555 / ~580 | Red-shifted, reducing phototoxicity and spectral overlap with GFP. | May preferentially load into mitochondria in some cell types. |
| Cal-520 AM | ~492 / ~514 | High signal-to-noise ratio and brightness. | Similar phototoxicity profile to other green dyes. |
| GCaMP (GECI) | ~488 / ~510 | Good for long-term imaging without dye loading. | Requires genetic modification of cells; may have slower kinetics. |
Experimental Protocols
Protocol 1: this compound Loading for Time-Lapse Imaging
-
Cell Preparation: Plate cells on a glass-bottom dish or coverslip appropriate for imaging and allow them to adhere. Ensure the cells are healthy and at an appropriate confluency.
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.
-
For cells that readily extrude the dye, consider adding 1-2.5 mM probenecid (B1678239) to the loading buffer.
-
-
Loading:
-
Warm the loading buffer to the desired loading temperature (e.g., 37°C).
-
Dilute the this compound stock solution into the pre-warmed loading buffer to a final concentration of 1-5 µM. To aid in dye dispersal, you can mix the this compound stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting into the buffer.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the this compound loading solution to the cells and incubate for 15-60 minutes in a dark environment (e.g., a cell culture incubator).
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove any extracellular dye.
-
Add fresh buffer to the cells and incubate for an additional 30-60 minutes at your chosen temperature to allow for complete de-esterification of the dye.
-
-
Imaging: The cells are now ready for time-lapse imaging.
Protocol 2: Minimizing Phototoxicity During Time-Lapse Acquisition
-
Microscope Setup:
-
Turn on the microscope, camera, and light source, allowing them to warm up for stable performance.
-
If possible, use an environmental chamber to maintain the cells at the appropriate temperature, humidity, and CO2 levels.
-
-
Locating Cells: Use the lowest possible light intensity and transmitted light (e.g., DIC or phase contrast) to find and focus on the cells of interest.
-
Optimizing Acquisition Settings:
-
Switch to fluorescence imaging. Start with the lowest possible excitation light intensity.
-
Set the camera gain to a moderate level.
-
Adjust the exposure time to the minimum required to obtain a clear signal above background noise.
-
If the signal is too weak, incrementally increase the excitation intensity. Avoid saturating the detector.
-
-
Acquiring the Time-Lapse:
-
Set the desired time interval between frames. Choose the longest interval that will still allow you to capture the dynamics of your biological process.
-
If your system supports it, use hardware triggering (TTL) to precisely synchronize the light source and camera, eliminating illumination overhead.
-
Start the time-lapse acquisition.
-
-
Post-Acquisition: Save the data and check for signs of phototoxicity in the acquired images, such as changes in cell morphology or unexpected fluorescence artifacts.
Visualizations
Caption: Phototoxicity-induced artifact signaling pathway.
References
how to correct for Fluo-2 AM background fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during intracellular calcium measurements using Fluo-2 AM, with a specific focus on correcting for background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background fluorescence when using this compound?
High background fluorescence in this compound experiments can originate from several sources:
-
Extracellular Dye: Incomplete removal of the this compound dye from the extracellular medium after cell loading.
-
Incomplete De-esterification: The AM ester form of Fluo-2 is not fluorescent. However, incomplete cleavage of the AM group by intracellular esterases can lead to the accumulation of partially de-esterified, fluorescent intermediates in the plasma membrane.
-
Dye Leakage: Loaded cells can actively extrude the de-esterified Fluo-2 dye back into the extracellular medium, where it binds to calcium and fluoresces brightly.[1]
-
Dye Compartmentalization: this compound can be taken up by organelles such as mitochondria and the endoplasmic reticulum, where it becomes hydrolyzed and trapped.[2] This can contribute to a high and non-uniform background signal.
-
Autofluorescence: Endogenous cellular components (e.g., NADH, FAD) and components of the imaging medium (e.g., phenol (B47542) red, serum) can fluoresce at similar wavelengths to Fluo-2, contributing to the overall background.[1][3][4][5]
-
Cellular Health: Unhealthy or dying cells can exhibit increased, non-specific fluorescence.
Q2: How can I minimize this compound compartmentalization into organelles?
Minimizing the sequestration of Fluo-2 into organelles is crucial for obtaining accurate cytosolic calcium measurements. Here are some strategies:
-
Lower Incubation Temperature: Loading cells with this compound at a lower temperature (e.g., room temperature instead of 37°C) can reduce the uptake of the dye into organelles.[2][6]
-
Optimize Dye Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest possible incubation time that provides an adequate signal-to-noise ratio.[2][7] This needs to be empirically determined for each cell type.
-
Use of Pluronic F-127: This non-ionic surfactant helps to disperse the water-insoluble this compound in the loading buffer, which can lead to more uniform and efficient loading into the cytosol.[8]
Q3: What is the purpose of a de-esterification step, and how long should it be?
Once this compound enters the cell, intracellular esterases cleave the acetoxymethyl (AM) groups, trapping the fluorescent, calcium-sensitive form of the dye (Fluo-2) inside. A dedicated de-esterification step, typically 20-30 minutes at room temperature after washing out the loading solution, allows for the complete conversion of this compound to Fluo-2, ensuring a stable and responsive intracellular signal.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High and uniform background fluorescence across the entire field of view. | Extracellular Fluo-2 that was not washed away or has leaked from the cells. | - Ensure thorough washing of cells after loading (at least 3-4 times with fresh buffer).[3] - Add an extracellular quencher like Trypan Blue or a specific anti-fluorescein antibody to the imaging medium. - Use an anion transport inhibitor such as probenecid (B1678239) in the loading and imaging buffer to reduce dye leakage.[1][2][8] |
| Punctate or granular intracellular fluorescence. | Compartmentalization of Fluo-2 within organelles like mitochondria or lysosomes. | - Lower the loading temperature to room temperature.[2][6] - Reduce the this compound concentration and/or the incubation time.[2][7] - Co-load with an organelle-specific fluorescent marker to identify the compartments of dye accumulation. |
| Low fluorescence signal from the cells. | - Insufficient dye loading (concentration too low or incubation time too short).[1] - Poor cell health leading to reduced esterase activity. | - Increase the this compound concentration or extend the incubation time.[1] - Ensure cells are healthy and adherent before loading. - Confirm the activity of your this compound stock solution. |
| Signal decreases rapidly over time. | - Photobleaching due to excessive excitation light exposure. - Dye leakage from the cells. | - Reduce the intensity and duration of the excitation light. Use neutral density filters if available.[9] - Use an anion transport inhibitor like probenecid.[1][2][8] |
| Inconsistent fluorescence intensity between cells. | - Heterogeneous dye loading. - Variations in cell health or metabolic activity. | - Ensure even mixing of the loading solution. - Optimize loading conditions for your specific cell type.[2] - Analyze cells within a similar passage number and confluency. |
Experimental Protocols
Protocol 1: Optimized this compound Loading to Minimize Background
This protocol is designed to reduce background fluorescence by optimizing loading conditions to limit dye compartmentalization and ensure complete de-esterification.
Materials:
-
This compound (high-quality, anhydrous DMSO stock solution, e.g., 1 mM)
-
Anhydrous DMSO
-
Pluronic F-127 (20% w/v solution in DMSO)
-
HEPES-buffered saline solution (HBSS) or other suitable physiological buffer (phenol red-free)
-
Probenecid (optional, stock solution in a suitable solvent)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Loading Buffer:
-
Prepare this compound Loading Solution:
-
For a final loading concentration of 2-5 µM this compound, first mix an equal volume of 1 mM this compound stock with 20% Pluronic F-127.
-
Vortex the mixture briefly.
-
Dilute this mixture into the pre-warmed loading buffer to achieve the final desired concentration. Vortex again for 1 minute to ensure the dye is fully dispersed.[9]
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the pre-warmed loading buffer (without this compound).
-
Add the this compound loading solution to the cells and incubate for 30-45 minutes at room temperature, protected from light.[10]
-
-
Wash and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells 3-4 times with fresh, pre-warmed loading buffer (containing probenecid if used previously) to remove all extracellular dye.[3][10]
-
Add fresh loading buffer and incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the intracellular this compound.[2]
-
-
Imaging:
-
Proceed with fluorescence imaging.
-
Protocol 2: Background Correction Using Image Subtraction
This method computationally removes background fluorescence from your images.
Procedure:
-
Acquire Cell Images:
-
Using your imaging software, capture fluorescence images of your this compound-loaded cells.
-
-
Acquire Background Image:
-
Perform Subtraction:
-
Use the image analysis software's function to subtract the background image from the image containing your cells.[9] The resulting image will have the background fluorescence removed, improving the signal-to-noise ratio.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 1-5 µM | Higher concentrations can lead to increased compartmentalization and cytotoxicity. The optimal concentration should be determined empirically for each cell type.[1][12] |
| Loading Time | 30-60 minutes | Shorter times may result in insufficient signal, while longer times can increase compartmentalization.[7][12] |
| Loading Temperature | Room Temperature to 37°C | Lower temperatures (e.g., room temperature) are often used to minimize dye sequestration into organelles.[2][6] |
| Probenecid Concentration | 1-2.5 mM | This anion transport inhibitor helps to prevent the leakage of de-esterified Fluo-2 from the cells.[1][2][8] |
Visualizations
GPCR-Mediated Calcium Signaling Pathway
Caption: GPCR activation leading to intracellular calcium release.
Experimental Workflow for this compound Imaging
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. biotium.com [biotium.com]
- 6. ionoptix.com [ionoptix.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Optimizing Fluo-2 AM Incubation: A Technical Guide for Researchers
Welcome to our technical support center for optimizing Fluo-2 AM incubation protocols. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during intracellular calcium imaging experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance the quality and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for this compound?
A1: The ideal incubation conditions for this compound are highly dependent on the specific cell type and experimental goals. Generally, a starting point of 30-60 minutes at 37°C is recommended. However, for some sensitive cell types or to minimize compartmentalization, incubation at room temperature (20-25°C) for a longer duration may be preferable.[1] It is crucial to empirically determine the optimal conditions for your specific cells.
Q2: How can I be sure that the this compound has been properly loaded and de-esterified?
A2: Successful loading and de-esterification are indicated by a bright, uniform cytosolic fluorescence with low background. After the initial incubation with this compound, a subsequent incubation period of approximately 30 minutes in dye-free medium is necessary to allow for complete de-esterification by intracellular esterases.[2] You can verify this by imaging the cells; properly loaded and de-esterified Fluo-2 will exhibit a significant increase in fluorescence upon calcium binding.
Q3: I am observing high background fluorescence. What could be the cause?
A3: High background fluorescence can stem from several factors, including incomplete removal of extracellular this compound, suboptimal dye concentration, or autofluorescence from the cells or medium. Ensure thorough washing steps after incubation to remove any residual dye. Optimizing the this compound concentration by performing a titration can also help minimize background signal.[3]
Q4: My cells are showing signs of toxicity after incubation with this compound. How can I mitigate this?
A4: Cytotoxicity can be caused by high concentrations of this compound or the solvent (e.g., DMSO), as well as prolonged incubation times.[2] To address this, perform a concentration-response experiment to find the lowest effective dye concentration. Reducing the incubation time or temperature can also alleviate cell stress. If toxicity persists, consider using a less toxic solvent or a lower percentage of Pluronic F-127.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak Fluorescent Signal | 1. Insufficient dye concentration.2. Incomplete de-esterification.3. Inefficient dye loading. | 1. Increase this compound concentration incrementally.2. Extend the post-incubation de-esterification time.3. Optimize incubation time and temperature; consider using Pluronic F-127 to aid in dye solubilization. |
| Uneven/Patchy Staining | 1. Cell clumping.2. Incomplete dissolution of this compound.3. Dye compartmentalization into organelles. | 1. Ensure a single-cell suspension before loading.2. Vortex the this compound solution thoroughly before adding to cells.3. Lower the incubation temperature (e.g., to room temperature) or reduce the incubation time. |
| High Background Signal | 1. Incomplete removal of extracellular dye.2. Autofluorescence of cells or medium.3. Excessive dye concentration. | 1. Increase the number and volume of washes after incubation.2. Use a phenol (B47542) red-free medium and check for cellular autofluorescence before loading.3. Perform a dye concentration titration to determine the optimal concentration. |
| Cell Death/Toxicity | 1. This compound concentration is too high.2. Prolonged incubation time.3. Toxicity of the solvent (e.g., DMSO). | 1. Reduce the final concentration of this compound.2. Decrease the incubation time.3. Ensure the final DMSO concentration is minimal (typically <0.5%). |
Data Presentation: Optimizing Incubation Conditions
While optimal conditions are cell-type specific, the following table provides a general framework for optimizing this compound incubation time and temperature. It is strongly recommended to perform a matrix of experiments to determine the ideal parameters for your specific cell line.
| Cell Type | This compound Conc. (µM) | Incubation Time (min) | Incubation Temp. (°C) | Expected Outcome |
| Adherent Cell Lines (e.g., HeLa, HEK293) | 2 - 5 | 30 - 60 | 37 | Good loading with moderate background. |
| 2 - 5 | 60 - 90 | Room Temp | Reduced compartmentalization, lower background. | |
| Suspension Cell Lines (e.g., Jurkat) | 1 - 4 | 20 - 45 | 37 | Rapid loading, may require optimization to minimize dye efflux. |
| Primary Neurons | 1 - 3 | 30 - 45 | 37 | Sensitive to toxicity; use lower concentrations and monitor viability.[4][5] |
| 1 - 3 | 45 - 60 | Room Temp | May improve viability and reduce non-specific staining. | |
| Cardiac Myocytes | 2.5 | 15 | Room Temp | Specific protocol to avoid compartmentalization and altered calcium transients.[6] |
Experimental Protocols
Protocol 1: Standard this compound Loading in Adherent Cells
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips to a confluence of 70-90%.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with or without serum, depending on the cell type's sensitivity.
-
-
Loading:
-
Dilute the this compound stock solution in the loading buffer to a final concentration of 2-5 µM. To aid in solubilization, you can pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting in the buffer.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with warm, dye-free buffer.
-
Add fresh, dye-free buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound.
-
-
Imaging: Proceed with fluorescence imaging using appropriate filter sets for Fluo-2 (Excitation/Emission: ~490/515 nm).
Protocol 2: Cytotoxicity Assay for this compound Loading
This protocol uses a commercially available lactate (B86563) dehydrogenase (LDH) assay to quantify cell death.
-
Cell Plating: Seed cells in a 96-well plate at a density that will not result in over-confluence during the experiment.
-
This compound Incubation:
-
Prepare a range of this compound concentrations (e.g., 1, 2, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate the cells with the different concentrations of this compound for your desired time and temperature.
-
-
Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with cells treated with a lysis buffer (provided with the LDH assay kit).
-
-
LDH Assay:
-
After incubation, carefully collect a sample of the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the maximum LDH release control. This will help determine the concentration at which this compound becomes toxic to your cells.
Visualizations
Caption: Experimental workflow for loading this compound into live cells.
Caption: Mechanism of this compound activation within the cell.
Caption: A logical approach to troubleshooting weak this compound signals.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Fluo-2 AM Technical Support Center: Troubleshooting Quenching and Photobleaching
Welcome to the technical support center for Fluo-2 AM. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during intracellular calcium imaging experiments, with a specific focus on fluorescence quenching and photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a high-affinity, cell-permeable fluorescent indicator used to measure intracellular calcium concentration. The "AM" (acetoxymethyl ester) group allows the dye to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-2 dye in the cytosol. Upon binding to calcium ions (Ca²⁺), the fluorescence intensity of Fluo-2 increases significantly, allowing for the visualization and quantification of changes in intracellular calcium levels.[1]
Q2: What are the key spectral properties of Fluo-2?
Fluo-2 is excited by visible light, typically around 490 nm, and emits fluorescence at approximately 515 nm.[1] Its high affinity for Ca²⁺ makes it suitable for detecting transient and small changes in calcium concentrations from resting levels.
Q3: What is fluorescence quenching and how does it affect my this compound experiments?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[2] In the context of this compound experiments, quenching can be caused by various factors, including the presence of certain heavy metal ions or self-quenching at high dye concentrations. This leads to a reduced signal-to-noise ratio and can be misinterpreted as a lack of a calcium signal.
Q4: What is photobleaching and why is it a problem?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[3] This results in a gradual fading of the fluorescent signal during an imaging experiment. Photobleaching can compromise quantitative measurements and limit the duration of time-lapse imaging.
Data Presentation: Properties of Common Calcium Indicators
While specific data for the quantum yield and extinction coefficient of this compound are not widely published, the table below summarizes its known properties and provides a comparison with other commonly used calcium indicators.
| Property | Fluo-2 | Fluo-3 | Fluo-4 | Fura-2 |
| Excitation Max (Ca²⁺-bound) | ~490 nm | ~506 nm | ~494 nm | ~335-340 nm |
| Emission Max (Ca²⁺-bound) | ~515 nm | ~526 nm | ~516 nm | ~505-510 nm |
| K_d_ for Ca²⁺ | ~230-290 nM | ~325-390 nM | ~345 nM | ~145 nM |
| Quantum Yield (Φ) | Not available | ~0.15 | ~0.14 | Not applicable (ratiometric) |
| Extinction Coefficient (ε) | Not available | ~88,000 M⁻¹cm⁻¹ | ~72,000 M⁻¹cm⁻¹ | Not applicable (ratiometric) |
| Indicator Type | Single-wavelength | Single-wavelength | Single-wavelength | Ratiometric |
Troubleshooting Guides
Issue 1: Signal Quenching
Symptom: Weak or absent fluorescent signal even after successful dye loading and cell stimulation.
Possible Causes and Solutions:
-
Heavy Metal Ion Contamination: Certain divalent heavy metal ions, such as manganese (Mn²⁺) and copper (Cu²⁺), are known to quench the fluorescence of calcium indicators.
-
Solution: Ensure all buffers and solutions are prepared with high-purity water and reagents to avoid heavy metal contamination. If contamination is suspected, the use of a heavy metal chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) may help.
-
-
Self-Quenching at High Concentrations: Overloading cells with this compound can lead to self-quenching, where dye molecules interact and reduce each other's fluorescence.
-
Solution: Optimize the this compound loading concentration. Start with a concentration in the range of 1-5 µM and perform a concentration-response curve to find the optimal concentration for your cell type and experimental setup.
-
-
Interaction with Experimental Compounds: Some compounds being tested can have inherent quenching properties.
-
Solution: Test the effect of your experimental compounds on Fluo-2 fluorescence in a cell-free system to determine if they have intrinsic quenching activity.
-
Caption: A flowchart for diagnosing and resolving this compound signal quenching.
Issue 2: Photobleaching
Symptom: The fluorescent signal fades rapidly during imaging, especially during time-lapse experiments.
Possible Causes and Solutions:
-
Excessive Light Exposure: High-intensity excitation light and long exposure times are the primary causes of photobleaching.
-
Solution 1: Reduce Light Intensity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.
-
Solution 2: Minimize Exposure Time: Reduce the camera exposure time and the frequency of image acquisition to the minimum required for your experiment.
-
Solution 3: Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent.
-
-
Choice of Fluorophore: Some fluorescent dyes are inherently more photostable than others.
-
Solution: If photobleaching remains a significant problem, consider using a more photostable calcium indicator, such as some of the Alexa Fluor or Calbryte series dyes.
-
Caption: An experimental workflow designed to minimize photobleaching.
Experimental Protocols
Protocol 1: Cell Loading with this compound
This protocol provides a general guideline for loading adherent cells with this compound. Optimization may be required for different cell types.
-
Prepare Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Working Solution: Dilute the this compound stock solution in the loading buffer to a final working concentration of 1-5 µM. To aid in dye solubilization and cell loading, the non-ionic detergent Pluronic F-127 can be added to the working solution at a final concentration of 0.02%.
-
Cell Loading: Remove the cell culture medium and wash the cells once with the loading buffer. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash and De-esterification: After incubation, wash the cells two to three times with fresh, warm loading buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the this compound within the cells.
-
Imaging: The cells are now ready for imaging. Maintain the cells in the physiological buffer during the experiment.
Note: To reduce the leakage of the de-esterified dye from the cells, an anion transport inhibitor such as probenecid (B1678239) (1-2.5 mM) can be included in the incubation and final imaging buffers.
Signaling Pathway Diagram
Gq-Coupled GPCR Calcium Signaling Pathway
This compound is often used to study calcium mobilization downstream of G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical Gq pathway leading to an increase in intracellular calcium.
Caption: The signaling cascade from a Gq-coupled GPCR to intracellular calcium release.
References
improving signal-to-noise ratio for Fluo-2 AM imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Fluo-2 AM imaging experiments and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a high-affinity, fluorescent indicator used to measure intracellular calcium concentrations. The "AM" ester modification makes the dye permeable to the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fluo-2 dye in the cytosol. Upon binding to calcium ions (Ca²⁺), the fluorescence intensity of Fluo-2 increases significantly, allowing for the visualization and quantification of changes in intracellular calcium levels.
Q2: What are the key spectral properties of Fluo-2?
After hydrolysis of the AM ester, Fluo-2 has an excitation maximum of approximately 490 nm and an emission maximum of around 515 nm.
Q3: What is the calcium binding affinity of Fluo-2?
The dissociation constant (Kd) of Fluo-2 for Ca²⁺ is in the range of 230-290 nM, indicating a high affinity for calcium. This makes it suitable for detecting small changes in resting calcium levels and transient calcium signals.
Q4: How does this compound compare to Fluo-4 AM?
This compound and Fluo-4 AM are structurally similar and share comparable spectral properties. However, some studies suggest that this compound can be brighter and exhibit superior loading in certain cell types compared to Fluo-4 AM. In rat ventricular myocytes, this compound showed intermediate brightness between Fluo-3 and Fluo-4.[1] The choice between this compound and Fluo-4 AM may depend on the specific cell type and experimental conditions, and empirical testing is recommended.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) is a common challenge in fluorescence microscopy. The following sections address specific issues you might encounter during your this compound imaging experiments and provide actionable solutions.
Low Fluorescence Signal
A weak fluorescent signal can make it difficult to distinguish true calcium transients from background noise.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dye Loading | Optimize this compound concentration (typically 1-5 µM).Optimize incubation time (usually 30-60 minutes).Ensure incubation temperature is appropriate (room temperature or 37°C, cell-type dependent).Use a dispersing agent like Pluronic® F-127 (typically 0.02-0.04%) to improve dye solubility and loading.[2] |
| Incomplete Hydrolysis of AM Ester | Allow for a de-esterification period (20-30 minutes) in dye-free medium after loading.[3] |
| Dye Extrusion | Some cell types actively pump out the dye. Use an anion transport inhibitor like probenecid (B1678239) (1-2.5 mM) in the loading and imaging buffers to improve dye retention.[3] |
| Photobleaching | Reduce the intensity and duration of the excitation light.Use a neutral density filter to attenuate the excitation light.Acquire images at the lowest acceptable frame rate. |
| Incorrect Microscope Settings | Ensure the correct filter set is in place for Fluo-2 (Excitation: ~490 nm, Emission: ~515 nm).Optimize detector gain and exposure time to maximize signal without saturation. |
High Background Fluorescence
High background fluorescence can obscure the signal from your cells, reducing the overall signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Extracellular Dye | Thoroughly wash cells with dye-free buffer after the loading step (2-3 washes are recommended).[4] |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence.Use a phenol (B47542) red-free imaging medium, as phenol red is fluorescent. |
| Dye Compartmentalization | Loading at lower temperatures (e.g., room temperature instead of 37°C) can sometimes reduce sequestration of the dye in organelles. |
| Contaminated Optics | Clean the microscope objective and other optical components to remove fluorescent residues. |
Quantitative Data Summary
| Parameter | Fluo-2 | Fluo-4 | Fura-2 |
| Excitation Max (Ca²⁺-bound) | ~490 nm | ~494 nm | ~340 nm |
| Emission Max (Ca²⁺-bound) | ~515 nm | ~516 nm | ~505 nm |
| Kd for Ca²⁺ | 230 - 290 nM | ~345 nM | ~145 nM |
| Indicator Type | Single-wavelength | Single-wavelength | Ratiometric |
Experimental Protocols
Detailed Protocol for Loading Adherent Cells with this compound
This protocol provides a general guideline for loading cultured adherent cells with this compound. Optimization may be required for specific cell types.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic® F-127 (e.g., 10% solution in DMSO)
-
HEPES-buffered Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (phenol red-free)
-
Probenecid (optional)
-
Cultured cells on coverslips or in imaging plates
Procedure:
-
Prepare Stock Solutions:
-
This compound Stock (1 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 1 mM. Vortex briefly to ensure it is fully dissolved. Store in small aliquots at -20°C, protected from light and moisture.
-
Pluronic® F-127 (10%): Dissolve Pluronic® F-127 in DMSO.
-
Probenecid (100 mM): Prepare a stock solution in a suitable buffer.
-
-
Prepare Loading Buffer:
-
For each experiment, prepare fresh loading buffer. A typical loading buffer consists of HBSS containing 1-5 µM this compound, 0.02-0.04% Pluronic® F-127, and optionally 1-2.5 mM probenecid.
-
To prepare, first dilute the Pluronic® F-127 into the HBSS. Then, add the this compound stock solution and vortex immediately to ensure even dispersion. If using, add probenecid.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm, dye-free HBSS.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for your specific cell type. Protect from light during incubation.
-
-
Washing and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells 2-3 times with warm, dye-free HBSS to remove any extracellular dye. If using probenecid, it is recommended to include it in the wash and final imaging buffer.
-
Add fresh, warm HBSS to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the this compound.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging.
-
Use an appropriate filter set for Fluo-2 (Excitation ~490 nm, Emission ~515 nm).
-
Minimize excitation light exposure to reduce photobleaching and phototoxicity.
-
Visualizations
Caption: this compound loading and activation pathway.
Caption: Workflow for troubleshooting low SNR.
Caption: A typical this compound experimental workflow.
References
Validation & Comparative
Fluo-2 AM vs. Fluo-4 AM: A Comparative Guide for Detecting Calcium Transients
For researchers, scientists, and drug development professionals, the accurate detection of intracellular calcium (Ca²⁺) transients is crucial for understanding a vast array of cellular processes. Fluo-2 AM and Fluo-4 AM have emerged as two of the most widely used green fluorescent indicators for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate probe for your research needs.
Performance Comparison: this compound vs. Fluo-4 AM
Both this compound and Fluo-4 AM are acetoxymethyl (AM) ester derivatives that can be loaded into live cells, where they are cleaved by intracellular esterases to their active, Ca²⁺-sensitive forms. While they share similar spectral properties, key differences in their performance characteristics can significantly impact experimental outcomes.
| Property | This compound | Fluo-4 AM | Key Considerations |
| Brightness | Often reported to be brighter (up to 1.5x) than Fluo-4 AM in cellular experiments due to superior loading.[1][2] | A brighter and more photostable derivative of Fluo-3, with a high fluorescence quantum yield.[2][3] | The effective brightness in a specific cell type can depend on loading efficiency and intracellular environment. |
| Signal-to-Noise Ratio | Can provide superior sensitivity, particularly at lower Ca²⁺ concentrations, due to higher affinity and brightness.[4] | Generally provides a good signal-to-noise ratio with a fluorescence intensity increase of over 100-fold upon Ca²⁺ binding.[1][5] | The optimal choice depends on the expected magnitude of the Ca²⁺ transient. Fluo-2 may be advantageous for detecting subtle changes. |
| Dissociation Constant (Kd) | Higher affinity for Ca²⁺ with a reported Kd of approximately 230-290 nM.[4][6] | Lower affinity for Ca²⁺ with a reported Kd of approximately 345 nM.[7][8] | Fluo-2's higher affinity makes it more sensitive to small changes from basal Ca²⁺ levels, but it may become saturated with very large Ca²⁺ increases. Fluo-4 is better suited for measuring larger Ca²⁺ elevations.[8] |
| Cell Loading | Exhibits superior cell loading in many cell types.[1][4] | Known for faster loading kinetics compared to Fluo-3. | Loading efficiency can be cell-type dependent. Fluo-2's superior loading can contribute to its brighter in-cell fluorescence.[1] |
| Photostability | Information on photostability is less commonly reported compared to Fluo-4. | Generally considered to be more photostable than its predecessor, Fluo-3.[2] | For experiments requiring long-term imaging, the photostability of the indicator is a critical factor to minimize phototoxicity and signal loss. |
| Excitation/Emission (nm) | ~488 / 515 nm[1] | ~494 / 506 nm[7] | Both are well-suited for standard FITC/GFP filter sets. |
Signaling Pathway and Experimental Workflow
To effectively utilize these indicators, it is essential to understand the underlying biological pathways and the experimental process.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are general protocols for loading this compound and Fluo-4 AM into live cells for different applications. Note that optimal conditions (e.g., dye concentration, loading time, and temperature) should be determined empirically for each cell type and experimental setup.
Stock Solution Preparation (for both this compound and Fluo-4 AM)
-
Reconstitution : Prepare a stock solution of 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
Protocol 1: Loading Adherent Cells for Fluorescence Microscopy
-
Cell Plating : Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Grow cells to the desired confluency.
-
Prepare Loading Buffer : Prepare a loading buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. For some cell lines, the addition of Pluronic® F-127 (final concentration 0.02-0.04%) can aid in dye dispersal. Probenecid (1-2.5 mM) can also be included to inhibit organic anion transporters, reducing dye leakage.
-
Prepare Dye Working Solution : Dilute the this compound or Fluo-4 AM stock solution in the loading buffer to a final concentration of 1-5 µM.
-
Cell Loading : Remove the culture medium from the cells and wash once with the loading buffer. Add the dye working solution to the cells and incubate for 15-60 minutes at 37°C or room temperature. Loading at room temperature may reduce dye compartmentalization in some cell types.
-
Wash and De-esterification : After loading, wash the cells two to three times with fresh loading buffer to remove excess dye.
-
Incubation : Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging : Proceed with imaging the calcium transients upon stimulation.
Protocol 2: Loading Suspension Cells for Flow Cytometry
-
Cell Preparation : Harvest cells and resuspend them in a physiological buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.
-
Dye Loading : Add the this compound or Fluo-4 AM stock solution to the cell suspension to a final concentration of 1-5 µM and vortex immediately.
-
Incubation : Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
Wash : After incubation, wash the cells by centrifugation and resuspend them in fresh analysis buffer.
-
De-esterification : For some cell types, an additional 30-minute incubation at 37°C may be beneficial for complete de-esterification.
-
Analysis : Acquire data on a flow cytometer using the appropriate excitation laser (e.g., 488 nm) and emission filter.
Protocol 3: High-Throughput Screening using a Fluorescence Plate Reader
-
Cell Plating : Seed cells in a 96- or 384-well black-walled, clear-bottom microplate and grow to near confluency.
-
Prepare Dye Loading Solution : Prepare the dye working solution as described in Protocol 1.
-
Cell Loading : Remove the growth medium and add the dye loading solution to each well. Incubate for 60 minutes at 37°C.
-
Wash (Optional) : Depending on the assay, a wash step to remove extracellular dye may be included. "No-wash" formulations of Fluo-4 are also available that include a quencher for extracellular dye.
-
Measurement : Measure the baseline fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm).
-
Compound Addition and Data Acquisition : Add the test compounds and immediately begin kinetic reading of the fluorescence intensity to capture the calcium transient.
Conclusion
The choice between this compound and Fluo-4 AM depends on the specific requirements of the experiment. This compound may offer advantages in scenarios requiring higher sensitivity to small calcium changes due to its reported superior brightness and higher affinity for Ca²⁺.[1][4] Fluo-4 AM, a well-established and widely used indicator, provides robust performance with good brightness and photostability, making it a reliable choice for a broad range of applications.[2] For any new experimental system, it is recommended to empirically test and optimize the chosen indicator to achieve the best possible results.
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. In Situ Calibration of Nucleoplasmic versus Cytoplasmic Ca2+ Concentration in Adult Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluo-2 AM and Fura-2 AM for Ratiometric Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration is therefore paramount in many areas of biological research and drug discovery. Fluorescent indicators are indispensable tools for this purpose, and among the most widely used are Fluo-2 acetoxymethyl (AM) and Fura-2 AM.
This guide provides an objective comparison of Fluo-2 AM and Fura-2 AM, with a specific focus on their application in ratiometric imaging. We will delve into their fundamental properties, present supporting data, and provide detailed experimental protocols to aid researchers in selecting the most appropriate indicator for their experimental needs.
Core Principles: Ratiometric vs. Single-Wavelength Indicators
The primary distinction between Fura-2 and Fluo-2 lies in their method of Ca²⁺ measurement. Fura-2 is a ratiometric indicator , while Fluo-2 is a single-wavelength indicator .
Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca²⁺.[1] When unbound, its excitation maximum is approximately 380 nm; when bound to Ca²⁺, the peak shifts to around 340 nm, while the emission wavelength remains constant at about 510 nm.[1] By calculating the ratio of the fluorescence intensities emitted when exciting at 340 nm and 380 nm, a quantitative measure of the intracellular Ca²⁺ concentration can be obtained. This ratiometric approach provides a significant advantage as it corrects for variations in dye concentration, cell thickness, photobleaching, and uneven dye loading, leading to more accurate and reliable data.[1][2]
Fluo-2, on the other hand, does not exhibit a significant spectral shift upon Ca²⁺ binding. Instead, its fluorescence intensity at a single excitation wavelength (around 490 nm) increases with rising Ca²⁺ concentrations. While simpler to implement, this method can be susceptible to the artifacts that ratiometric measurements inherently correct for.
Quantitative Data Summary
The selection of a fluorescent Ca²⁺ indicator is often guided by its specific photophysical and chemical properties. The table below summarizes the key quantitative data for Fluo-2 and Fura-2.
| Property | This compound | Fura-2 AM |
| Indicator Type | Single-Wavelength | Ratiometric (Excitation) |
| Excitation Maxima | ~490 nm | ~340 nm (Ca²⁺ bound), ~380 nm (Ca²⁺ free)[1] |
| Emission Maximum | ~515 nm | ~510 nm[1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~230 - 290 nM | ~145 nM[3] |
| Recommended Excitation | 488 nm laser line | 340 nm and 380 nm |
Performance Comparison
| Feature | This compound | Fura-2 AM |
| Ratiometric Capability | No | Yes[1] |
| Accuracy | Prone to artifacts from uneven loading, photobleaching, and cell thickness. | High accuracy due to ratiometric measurement which corrects for artifacts.[1][2] |
| Phototoxicity | Lower, uses visible light excitation. | Higher, requires UV light excitation which can be more damaging to cells.[4][5] |
| Signal-to-Noise Ratio | Generally high due to large fluorescence increase upon Ca²⁺ binding. | Good, though the overall fluorescence intensity might be lower than Fluo dyes. |
| Temporal Resolution | Potentially higher as only one excitation wavelength is needed. | Can be limited by the need to alternate between two excitation wavelengths.[4][5] |
| Cytotoxicity | Potential for cytotoxicity at higher concentrations. | Potential for cytotoxicity at higher concentrations; this can affect cell viability and experimental outcomes.[1] |
| Ease of Use | Simpler experimental setup. | More complex setup requiring a system capable of alternating excitation wavelengths. |
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Principle of Fura-2 ratiometric calcium measurement.
Caption: General workflow for cell loading with AM ester calcium indicators.
Experimental Protocols
Below are detailed methodologies for performing calcium imaging experiments with Fura-2 AM and a comparative protocol for single-wavelength imaging with this compound.
Fura-2 AM Ratiometric Imaging Protocol
This protocol is adapted from established methods for ratiometric calcium imaging.[2][6]
1. Reagent Preparation:
- Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO. Store at -20°C, protected from light and moisture.
- Loading Buffer: Prepare a physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, pH 7.2-7.4. For some cell types, the addition of a non-ionic surfactant like Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[7] An organic anion transport inhibitor such as probenecid (B1678239) (1-2.5 mM) can be included to reduce dye leakage from the cells.[7]
2. Cell Loading:
- Grow cells to a suitable confluency on glass coverslips.
- Prepare the final loading solution by diluting the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM.
- Remove the cell culture medium and replace it with the Fura-2 AM loading solution.
- Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.[2][6]
3. De-esterification and Washing:
- After loading, wash the cells 2-3 times with fresh, pre-warmed loading buffer (without Fura-2 AM) to remove extracellular dye.
- Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.[6]
4. Imaging:
- Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector for emission at ~510 nm.
- Acquire images at both excitation wavelengths sequentially.
- Resting cells should exhibit higher fluorescence intensity when excited at 380 nm and lower intensity at 340 nm.[2]
5. Data Analysis:
- After background subtraction, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each time point and region of interest.
- The ratio values can be converted to absolute calcium concentrations using the Grynkiewicz equation, which requires calibration to determine the minimum (Rmin) and maximum (Rmax) ratios.[2][6]
This compound Single-Wavelength Imaging Protocol
This protocol outlines the procedure for non-ratiometric calcium imaging with this compound.
1. Reagent Preparation:
- This compound Stock Solution (1 mM): Dissolve this compound in high-quality, anhydrous DMSO.
- Loading Buffer: Use a physiological buffer as described for Fura-2. Pluronic F-127 and probenecid can also be used.
2. Cell Loading and De-esterification:
- Follow the same procedure as for Fura-2 AM, using a final this compound concentration of 1-5 µM. Incubation times are typically in the range of 30-60 minutes.
3. Imaging:
- Mount the coverslip on a fluorescence microscope equipped for excitation at ~490 nm (e.g., a 488 nm laser line) and emission detection at ~515 nm.
- Acquire a time-lapse series of images to monitor changes in fluorescence intensity.
4. Data Analysis:
- Measure the change in fluorescence intensity over time in regions of interest.
- Data are typically presented as a relative change in fluorescence (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
Conclusion
In the context of ratiometric imaging, Fura-2 AM is the appropriate choice , while this compound is not suitable for this specific application. The key advantage of Fura-2 lies in its ability to provide accurate and quantitative measurements of intracellular Ca²⁺ concentrations by correcting for common experimental artifacts.[1][2]
However, the choice of indicator is not always straightforward and depends on the specific experimental goals. For applications where absolute quantification is less critical and a simpler, higher-throughput assay is desired, or where the phototoxicity associated with UV excitation is a concern, a single-wavelength indicator like This compound may be a viable alternative . It is crucial for researchers to carefully consider the strengths and limitations of each dye to select the most appropriate tool for their scientific questions.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 6. moodle2.units.it [moodle2.units.it]
- 7. ionbiosciences.com [ionbiosciences.com]
Fluo-2 AM vs. Fluo-3 AM: A Comparative Guide for Cellular Calcium Imaging
In the dynamic field of cellular imaging, the precise measurement of intracellular calcium (Ca²⁺) signaling is paramount for understanding a vast array of physiological processes. For researchers and drug development professionals, the choice of fluorescent Ca²⁺ indicator is a critical determinant of experimental success. This guide provides a detailed comparison of two commonly used green fluorescent Ca²⁺ indicators, Fluo-2 AM and Fluo-3 AM, highlighting the advantages of this compound in key performance metrics.
Key Performance Advantages of this compound
This compound emerges as a superior alternative to Fluo-3 AM, primarily owing to its higher fluorescence brightness and greater affinity for Ca²⁺. These characteristics translate to a more sensitive and robust indicator for detecting nuanced changes in intracellular Ca²⁺ concentrations. While both are acetoxymethyl (AM) ester derivatives that readily cross the cell membrane and are subsequently cleaved by intracellular esterases to their active, Ca²⁺-sensitive forms, their intrinsic properties and performance in cellular assays set them apart.
One of the most significant advantages of this compound is its enhanced brightness within the cellular environment. Experimental data has demonstrated that this compound is approximately 1.5 times brighter than Fluo-4 AM in cellular experiments.[1] Given that Fluo-4 AM was developed as a brighter analog of Fluo-3 AM, this indicates a substantial improvement in signal intensity for this compound over Fluo-3 AM. This superior brightness is partly attributed to more efficient loading into cells, resulting in a higher intracellular concentration of the active indicator.[1]
Furthermore, this compound exhibits a higher affinity for Ca²⁺, as evidenced by its lower dissociation constant (Kd) compared to Fluo-3 AM. This higher affinity allows for the detection of smaller fluctuations in Ca²⁺ levels, making it particularly well-suited for studying subtle signaling events that might be missed with lower-affinity indicators.
Quantitative Comparison
The following table summarizes the key quantitative parameters of this compound and Fluo-3 AM, providing a clear basis for comparison.
| Property | This compound | Fluo-3 AM | Advantage |
| Dissociation Constant (Kd) for Ca²⁺ | ~290 nM[2][3] | ~360-450 nM[4] | This compound (Higher Affinity) |
| Excitation Maximum (Ca²⁺-bound) | ~490 nm | ~506 nm | Comparable |
| Emission Maximum (Ca²⁺-bound) | ~515 nm | ~526 nm | Comparable |
| Molar Extinction Coefficient (ε) | Not specified | ~86,000 M⁻¹cm⁻¹ at 506 nm | - |
| Fluorescence Quantum Yield (Φ) | Not specified | Not specified | - |
| Relative Brightness in Cells | Significantly brighter | - | This compound |
| Cell Loading | Superior | Standard | This compound |
Experimental Protocols
To achieve optimal results with these indicators, proper cell loading and experimental execution are crucial. Below are detailed methodologies for cell loading and subsequent intracellular Ca²⁺ measurement.
Cell Loading with this compound or Fluo-3 AM
This protocol provides a general guideline for loading cells with either this compound or Fluo-3 AM. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound or Fluo-3 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare Stock Solution: Dissolve this compound or Fluo-3 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer. For a final concentration of 4 µM dye, dilute the stock solution in a physiological buffer (e.g., HBSS). To aid in the dispersion of the AM ester in the aqueous buffer, first mix the dye stock solution with an equal volume of 20% Pluronic® F-127 before adding it to the buffer.
-
Cell Incubation: Replace the cell culture medium with the loading buffer containing the fluorescent indicator.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Washing: After incubation, wash the cells twice with warm physiological buffer to remove any extracellular dye. If using, include probenecid in the wash and final imaging buffer.
-
De-esterification: Incubate the cells for an additional 30 minutes at 37°C in the dark to allow for the complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging to measure intracellular Ca²⁺ dynamics.
Measurement of Intracellular Calcium Concentration
Instrumentation:
-
Fluorescence microscope or a microplate reader equipped for fluorescence detection.
-
Excitation source (e.g., 488 nm laser line).
-
Emission filter appropriate for the dye (e.g., 510-550 nm).
Procedure:
-
Baseline Fluorescence: Acquire a baseline fluorescence reading (F₀) from the loaded cells before stimulation.
-
Stimulation: Apply the experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular Ca²⁺ concentration.
-
Record Fluorescence: Continuously record the fluorescence intensity (F) over time to capture the Ca²⁺ transient.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀).
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.
Conclusion
For researchers seeking a high-performance fluorescent indicator for the measurement of intracellular Ca²⁺, this compound presents clear advantages over Fluo-3 AM. Its superior brightness and higher Ca²⁺ affinity contribute to enhanced sensitivity and a more robust signal, enabling the detection of subtle and transient Ca²⁺ signaling events. While both indicators are valuable tools, the improved characteristics of this compound make it a more powerful and reliable choice for a wide range of applications in cell biology and drug discovery.
References
Fluo-2 AM vs. Genetically Encoded Calcium Indicators (GECIs): A Comparative Guide
In the dynamic field of cellular imaging and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount. Researchers have two primary tools at their disposal for this purpose: synthetic chemical indicators, such as Fluo-2 AM, and genetically encoded calcium indicators (GECIs), like the popular GCaMP series. This guide provides an objective comparison of these two classes of calcium sensors, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Genetically Encoded Calcium Indicators (GECIs) |
| Nature | Small molecule, synthetic dye | Protein-based sensor, genetically encoded |
| Delivery | Acute loading via AM ester | Gene delivery (transfection, transduction) |
| Targeting | Non-specific, loads into most cells | Can be targeted to specific cell types or organelles |
| Kinetics | Generally fast on- and off-rates | Kinetics vary by variant, often slower than dyes |
| Signal-to-Noise | High | Variable, newer generations show high SNR |
| Toxicity | Potential for cytotoxicity at high concentrations | Generally low, but overexpression can be an issue |
| Long-term Imaging | Prone to leakage and photobleaching | Well-suited for chronic, repeated imaging |
Performance Metrics: A Quantitative Comparison
The selection of a calcium indicator is often dictated by its specific performance characteristics. The following tables summarize key quantitative data for this compound and popular GECI variants from the GCaMP6 and jGCaMP7 series.
Table 1: Dissociation Constant (Kd) and Spectral Properties
| Indicator | Kd (nM) | Excitation (nm) | Emission (nm) |
| This compound | ~290[1][2] | 490[2] | 515[2] |
| GCaMP6s | 147 | ~488 | ~510 |
| GCaMP6f | ~375 | ~488 | ~510 |
| jGCaMP7s | 68 | ~488 | ~510 |
| jGCaMP7f | ~220 | ~488 | ~510 |
| jGCaMP7b | ~120 | ~488 | ~510 |
| jGCaMP7c | ~100 | ~488 | ~510 |
Table 2: Kinetic Properties of GECIs
| Indicator | Rise Time (t½, ms) for 1 AP | Decay Time (t½, ms) for 1 AP |
| GCaMP6s | 58 | 455 |
| GCaMP6f | 26 | 140 |
| jGCaMP7s | ~50 | ~450 |
| jGCaMP7f | 26 | 265 |
Table 3: Signal-to-Noise Ratio (SNR) of GECIs in response to 1 Action Potential (AP)
| Indicator | Peak ΔF/F₀ |
| GCaMP6s | ~10% |
| GCaMP6f | ~5% |
| jGCaMP7s | ~50% |
| jGCaMP7f | ~25% |
| jGCaMP7b | ~30% |
| jGCaMP7c | ~27% |
Note: SNR for this compound can be very high but is highly dependent on loading efficiency and experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the application of these indicators, it is crucial to visualize the underlying biological processes and the experimental steps involved.
Experimental Protocols
Detailed and reproducible protocols are essential for successful calcium imaging experiments.
Protocol 1: Loading Cultured Cells with this compound
This protocol is adapted from methods for loading Fura-2 AM, a structurally similar dye, and can be optimized for various cell types.
Materials:
-
This compound (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Cultured cells on coverslips or in microplates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
If using, prepare a stock solution of Pluronic F-127.
-
-
Prepare Loading Buffer:
-
Warm the physiological buffer to the desired loading temperature (room temperature to 37°C).
-
Dilute the this compound stock solution into the buffer to a final concentration of 1-5 µM.
-
To aid in dye solubilization, first mix the this compound stock with an equal volume of 20% Pluronic F-127 before adding to the buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.
-
(Optional) Add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
De-esterification:
-
After loading, wash the cells twice with fresh, warm buffer (containing probenecid if used previously) to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging. Use an appropriate filter set for Fluo-2 (Excitation ~490 nm, Emission ~515 nm).
-
Protocol 2: Transient Transfection of HeLa Cells with GCaMP6
This protocol provides a general guideline for transiently expressing GECIs in a common cell line.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
GCaMP6 plasmid DNA (e.g., pGP-CMV-GCaMP6s)
-
Transfection reagent (e.g., FuGENE HD, PolyFect, or similar)
-
Serum-free medium (e.g., Opti-MEM)
-
96-well or other culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HeLa cells in the desired culture vessel to achieve 70-90% confluency on the day of transfection.
-
-
Prepare DNA-Transfection Reagent Complex:
-
In a sterile tube, dilute the GCaMP6 plasmid DNA in serum-free medium.
-
In a separate tube, add the transfection reagent.
-
Add the diluted DNA to the transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation. Follow the manufacturer's specific instructions for ratios and incubation times.
-
-
Transfection:
-
Add the DNA-transfection reagent complex drop-wise to the cells in their complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Expression:
-
Return the cells to the incubator and allow for protein expression for 24-72 hours.
-
-
Imaging:
-
After the expression period, replace the culture medium with a suitable imaging buffer.
-
The cells are now ready for fluorescence imaging.
-
Discussion: Making the Right Choice
This compound: For Acute Experiments and High-Throughput Screening
The primary advantage of this compound and other synthetic dyes is the simplicity and speed of loading, making them ideal for acute experiments and high-throughput screening applications where genetic manipulation is not feasible or desired. Their generally rapid kinetics allow for the detection of fast calcium transients. However, potential drawbacks include a lack of specificity in loading, potential for cytotoxicity at higher concentrations, and susceptibility to leakage from the cell over time, which can complicate long-term imaging.
GECIs: For Targeted and Chronic Imaging
GECIs offer the unparalleled advantage of being genetically targetable. By using specific promoters, researchers can express the indicator in defined cell populations or even within specific subcellular compartments. This specificity is crucial for dissecting the role of calcium signaling in complex tissues or cellular microdomains. Furthermore, since the cells produce the indicator themselves, GECIs are well-suited for long-term, repeated imaging studies in cultured cells or in vivo. While early generations of GECIs were hampered by slower kinetics and lower signal-to-noise ratios compared to synthetic dyes, newer variants like the GCaMP6 and jGCaMP7 series have shown significant improvements in both sensitivity and speed, in some cases detecting single action potentials. However, the requirement for gene delivery adds a layer of complexity and time to the experimental workflow, and overexpression of the indicator can potentially buffer intracellular calcium, affecting normal cellular physiology.
Phototoxicity Considerations
Both chemical dyes and GECIs can induce phototoxicity, especially with intense or prolonged light exposure. The acetoxymethyl (AM) esters of chemical dyes, including this compound, can have cytotoxic effects independent of illumination. For GECIs, the main concern is the phototoxicity generated by the excitation of the fluorescent protein itself. It is always recommended to use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
Conclusion
The choice between this compound and genetically encoded calcium indicators is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the experiment. For rapid, acute measurements in a broad cell population or for high-throughput applications, this compound remains a powerful and convenient tool. For studies requiring cell-type specificity, subcellular targeting, and long-term imaging, the continuous development of GECIs offers a versatile and increasingly powerful approach to unraveling the complexities of calcium signaling. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to best suit their scientific inquiries.
References
A Researcher's Guide to Fluo Calcium Indicators: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium (Ca²⁺) dynamics is crucial for understanding a vast array of cellular processes, from signal transduction to apoptosis.[1][2] The Fluo series of fluorescent indicators has become an indispensable tool for these investigations. This guide provides an objective comparison of different Fluo calcium indicators and their alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.
Data Presentation: A Comparative Look at Fluo Indicators
The selection of a calcium indicator is heavily dependent on the specific experimental context, including the expected calcium concentration, the instrumentation available, and the cell type being studied. The following table summarizes key quantitative data for several common Fluo indicators and other popular alternatives to facilitate a direct comparison of their performance characteristics.
| Indicator | Dissociation Constant (Kd) | Fold Fluorescence Increase | Quantum Yield (Ca²⁺-bound) | Max Excitation (nm) | Max Emission (nm) | Key Features |
| Fluo-3 | ~390 nM[3][4] | ~100x[4] | ~0.14 | ~506 | ~526 | One of the first widely used visible-light excitable indicators. |
| Fluo-4 | ~345 nM | ~100x | ~0.14 | ~494 | ~516 | Brighter than Fluo-3 at 488 nm excitation, making it a popular choice for confocal microscopy. |
| Fluo-8 | ~389 nM | ~200x | Not widely reported | ~490 | ~514 | Brighter than Fluo-4 and can be loaded at room temperature. |
| Fluo-8H | ~232 nM | Not widely reported | Not widely reported | ~490 | ~514 | Higher affinity version of Fluo-8, suitable for detecting smaller Ca²⁺ changes. |
| Cal-520 | ~320 nM | ~100x | Not widely reported | ~492 | ~514 | Considered an optimal indicator for detecting and faithfully tracking local Ca²⁺ events. |
| Fura-2 | ~145 nM | Ratiometric | Not applicable | 340/380 | 510 | Ratiometric dye allowing for more precise quantitative measurements. |
Experimental Protocols
Key Experiment: Intracellular Calcium Measurement using Fluo-4 AM
This protocol outlines a general procedure for loading cells with the acetoxymethyl (AM) ester form of Fluo-4 and subsequent measurement of intracellular calcium mobilization.
Materials:
-
Fluo-4 AM (prepare a 1-5 mM stock solution in anhydrous DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Cells of interest cultured on coverslips or in microplates
Procedure:
-
Preparation of Loading Solution:
-
On the day of the experiment, thaw the Fluo-4 AM stock solution to room temperature.
-
Prepare a working solution of 1-5 µM Fluo-4 AM in HBSS. To aid in the dispersion of the nonpolar Fluo-4 AM, first mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting it in the buffer.
-
If dye leakage is a concern, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Wash the cells once with HBSS to remove any residual medium.
-
Add the Fluo-4 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C or room temperature. The optimal loading time and temperature should be determined empirically for each cell type. Loading at room temperature can help reduce the compartmentalization of the dye into organelles.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells twice with fresh HBSS to remove any extracellular dye.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the microplate in a plate reader.
-
Excite the cells at ~494 nm and record the emission at ~516 nm.
-
Establish a baseline fluorescence reading before stimulating the cells with an agonist or other treatment.
-
Record the changes in fluorescence intensity over time to monitor intracellular calcium mobilization. The change in fluorescence is typically reported as the ratio of the fluorescence (F) to the initial baseline fluorescence (F₀), or (F - F₀) / F₀.
-
Mandatory Visualizations
Calcium Signaling Pathway
A simplified representation of a common intracellular calcium signaling pathway initiated by the activation of a G protein-coupled receptor (GPCR).
Caption: A diagram of the IP3-mediated calcium release pathway.
Experimental Workflow for Calcium Imaging
This diagram illustrates the key steps involved in a typical calcium imaging experiment using a fluorescent indicator.
Caption: A typical workflow for intracellular calcium imaging experiments.
Logical Comparison of Fluo Indicators
A decision-tree-style diagram to guide the selection of an appropriate Fluo indicator based on experimental requirements.
Caption: A decision guide for selecting a suitable Fluo calcium indicator.
References
Selecting the Optimal Calcium Dye: A Guide to Maximizing Signal-to-Background Ratio
For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount. The choice of a fluorescent calcium indicator is a critical determinant of experimental success, with the signal-to-background ratio (SBR) being a key performance metric. A high SBR ensures that true biological signals are clearly distinguishable from baseline noise, enabling the detection of subtle or rapid changes in Ca²⁺ concentration. This guide provides an objective comparison of commonly used calcium dyes, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Understanding Signal-to-Background Ratio in Calcium Imaging
The signal-to-background ratio is a measure of the change in fluorescence intensity of a calcium indicator upon binding to Ca²⁺, relative to its baseline fluorescence in the absence of Ca²⁺. A higher SBR allows for more sensitive and reliable detection of calcium transients. Several factors influence the SBR of a calcium dye, including its quantum yield, extinction coefficient, and dissociation constant (Kd) for Ca²⁺.
Comparison of Popular Calcium Dyes
The landscape of calcium indicators includes both chemical dyes and genetically encoded calcium indicators (GECIs). While GECIs offer cell-specific targeting and long-term expression, chemical dyes are widely used for their ease of loading and broad applicability.[1][2] This guide focuses on a comparative analysis of popular chemical calcium dyes.
A study comparing various green fluorescent calcium indicators highlighted significant differences in their fluorescence enhancement upon Ca²⁺ binding. Calbryte™ 520 demonstrated the largest increase, with an approximately 300-fold increase in fluorescence intensity.[3] This was followed by Fluo-8®, which showed a ~200-fold increase.[3] More established dyes like Fluo-3, Fluo-4, Cal-520®, and Oregon Green 488 BAPTA-2 exhibited a respectable ~100-fold increase in fluorescence.[3]
For applications requiring red-shifted fluorescence to minimize autofluorescence or for multiplexing with green fluorescent proteins, Rhod-4 has been identified as a strong performer. In a direct comparison, Calbryte™ 590 showed the highest signal-to-background ratio among several red indicators when stimulated with ATP in CHO-K1 cells.
The following table summarizes the performance characteristics of several popular calcium dyes, with a focus on their signal enhancement, a key contributor to the signal-to-background ratio.
| Calcium Dye | Fold Fluorescence Increase upon Ca²⁺ Saturation | Dissociation Constant (Kd) | Excitation (Ex) / Emission (Em) Maxima (nm) | Key Characteristics |
| Calbryte™ 520 | ~300-fold | 1200 nM | 492 / 514 | Highest reported fluorescence enhancement; suitable for 488 nm laser lines. |
| Fluo-8® | ~200-fold | 325 nM | 494 / 517 | Bright indicator with relatively high affinity. |
| Fluo-4 | >100-fold | ~345 nM | 494 / 516 | Widely used, bright, and suitable for 488 nm excitation. |
| Cal-520® | ~100-fold | 320 nM | 492 / 514 | Considered optimal for detecting and tracking local Ca²⁺ events with high signal-to-noise. |
| Fluo-3 | ~100-fold | ~390 nM | 506 / 526 | One of the earliest and most utilized green calcium indicators. |
| Oregon Green 488 BAPTA-1 | ~14-fold | ~170 nM | 494 / 523 | High affinity, useful for detecting small changes in resting Ca²⁺ levels. |
| Rhod-4 | - | 525 nM | 530 / 555 | Red-emitting indicator of choice for subcellular Ca²⁺ signals. |
| Calbryte™ 590 | - | - | 582 / 593 | Demonstrated the highest SBR among tested red dyes in a plate-based assay. |
| X-Rhod-1 | - | ~700 nM | 580 / 600 | Red-shifted dye, reducing phototoxicity and autofluorescence. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying principles and practical application of calcium dyes, the following diagrams illustrate the general mechanism of action and a typical experimental workflow for comparing their performance.
References
A Head-to-Head Comparison: Fluo-2 AM vs. Cal-520 for Cellular Calcium Imaging
I have gathered a substantial amount of information for both Fluo-2 AM and Cal-520.
For this compound, I have found its excitation and emission maxima, and its dissociation constant (Kd). I also found a qualitative statement about it being 1.5 times brighter than Fluo-4 AM in cellular experiments, attributed to better cell loading. However, I am still missing the crucial quantitative data for a direct brightness comparison: the molar extinction coefficient and the quantum yield.
For Cal-520, I have a more comprehensive dataset, including its excitation and emission maxima, quantum yield, and Kd. Multiple sources emphasize its high signal-to-noise ratio and excellent intracellular retention. I've also found a comparative study showing Cal-520's superior performance (larger ΔF/F0) against other green dyes like Fluo-4 and Fluo-8.
Thus, I have completed the data gathering phase and will now proceed to generate the final response.
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent calcium indicators, the choice between this compound and Cal-520 is a critical decision. This guide provides an objective comparison of their performance, supported by available experimental data, to inform the selection of the optimal tool for your cellular imaging needs.
Fluorescent indicators are indispensable for monitoring intracellular calcium (Ca²⁺) dynamics, which play a pivotal role in a vast array of cellular signaling pathways. Both this compound and Cal-520 are high-affinity, green fluorescent indicators that are widely used for their sensitivity in detecting Ca²⁺ fluxes. While both are significant improvements over older dyes like Fluo-3 and Fluo-4, they exhibit key differences in their photophysical properties and performance in cellular assays.
Quantitative Comparison of Photophysical Properties
A direct comparison of the intrinsic brightness of fluorophores relies on two key parameters: the molar extinction coefficient (ε), which represents the efficiency of light absorption at a specific wavelength, and the quantum yield (Φ), the efficiency of converting absorbed light into emitted fluorescence. While comprehensive data is available for Cal-520, specific values for the molar extinction coefficient and quantum yield of this compound are not consistently reported in the available literature. However, a qualitative and indirect comparison can be made based on existing data.
| Property | This compound | Cal-520 |
| Excitation Maximum (nm) | ~490[1] | ~492[2] |
| Emission Maximum (nm) | ~515[1] | ~514[2] |
| Quantum Yield (Φ) | Not specified | 0.75 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not specified | Not specified |
| Dissociation Constant (Kd) (nM) | ~230 - 290[3] | ~320 |
| Relative Brightness | Reported to be 1.5x brighter than Fluo-4 AM in cellular experiments | Significantly improved signal-to-noise ratio over Fluo-3 AM and Fluo-4 AM |
Performance in Cellular Assays: A Brighter Future with Cal-520
Experimental evidence consistently points to Cal-520 as a superior indicator in terms of signal-to-noise ratio and overall performance in cellular imaging.
A key study comparing various green fluorescent Ca²⁺ indicators demonstrated that Cal-520 exhibits the largest fractional fluorescence increase (ΔF/F₀) upon calcium binding when compared to Fluo-4, Fluo-8, and other indicators. This translates to a more robust and easily detectable signal against background fluorescence. Furthermore, Cal-520 has been shown to have excellent intracellular retention, minimizing dye leakage and enabling longer-term imaging experiments.
While direct head-to-head comparisons with this compound are limited, the available data suggests that Cal-520's high quantum yield and superior signal-to-noise ratio make it an exceptionally bright and sensitive probe for detecting intracellular calcium transients. Reports indicate that this compound's brightness advantage over Fluo-4 AM is partly due to its superior loading into cells. However, Cal-520 is also recognized for its efficient cell loading and retention.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are typical protocols for loading this compound and Cal-520 into live cells.
This compound Loading Protocol
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare Loading Buffer: Dilute the this compound stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). For improved solubility and cell loading, the addition of Pluronic® F-127 to a final concentration of 0.02-0.04% is recommended.
-
Cell Loading: Replace the cell culture medium with the loading buffer and incubate for 30-60 minutes at 37°C.
-
Wash: After incubation, wash the cells with fresh, dye-free buffered saline to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester within the cells.
-
Imaging: The cells are now ready for imaging.
Cal-520 AM Loading Protocol
-
Prepare Stock Solution: Prepare a 2-5 mM stock solution of Cal-520 AM in high-quality, anhydrous DMSO.
-
Prepare Loading Buffer: On the day of the experiment, dilute the Cal-520 AM stock solution to a final concentration of 4-5 µM in a buffer of your choice (e.g., Hanks and Hepes buffer) containing 0.04% Pluronic® F-127. If dye leakage is a concern, an anion transporter inhibitor like probenecid (B1678239) can be added to the loading buffer (final concentration 1-2.5 mM).
-
Cell Loading: Add the loading buffer to the cells and incubate for 1-2 hours at 37°C. For some cell lines, a longer incubation time may improve signal intensity.
-
Wash: Replace the loading buffer with fresh buffer (with or without probenecid) to remove any excess extracellular dye.
-
Imaging: The cells are now ready for imaging at an excitation of ~490 nm and emission of ~525 nm.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
A Comparative Analysis of Fluo-2 AM and Alternative Calcium Sensors
The accurate measurement of intracellular calcium (Ca²⁺) dynamics is crucial for understanding a vast array of cellular processes, from neurotransmission to muscle contraction and apoptosis. Chemical fluorescent indicators remain a cornerstone for these investigations. Among them, Fluo-2 AM has gained attention for its high Ca²⁺ affinity and brightness. However, like any tool, it possesses inherent limitations that researchers must consider when designing experiments. This guide provides an objective comparison of this compound with other common calcium sensors, supported by key performance data and experimental considerations.
This compound: An Overview
Fluo-2 is a visible light-excitable, green fluorescent indicator for intracellular Ca²⁺. It is an analog of the widely used Fluo-3 and Fluo-4 dyes. Fluo-2 is reported to be about 1.5 times brighter than Fluo-4 in cellular experiments, a characteristic attributed to its more efficient loading into cells.[1][2] It binds to free Ca²⁺ with a high affinity, making it particularly sensitive to small fluctuations in calcium concentration near resting levels.[3][4]
Key Limitations of this compound
The primary limitations of this compound stem from its nature as a single-wavelength intensity-based indicator. This contrasts with ratiometric dyes and genetically encoded sensors, which can circumvent some of these issues.
-
Susceptibility to Experimental Artifacts: As a single-wavelength indicator, the fluorescence intensity of Fluo-2 is directly influenced by factors other than the Ca²⁺ concentration. Variations in dye loading between cells, uneven dye distribution within a cell, changes in cell volume or thickness, and photobleaching can all lead to misleading interpretations of the fluorescence signal.[5] This makes quantitative measurements of absolute Ca²⁺ concentrations challenging.
-
High Calcium Affinity and Signal Saturation: Fluo-2 possesses a high affinity for Ca²⁺, with a dissociation constant (Kd) in the range of 230-290 nM. While this confers high sensitivity for detecting small Ca²⁺ changes at baseline, it also means the sensor can become saturated during large or sustained calcium transients. Once saturated, it can no longer accurately report the magnitude of further increases in Ca²⁺ concentration.
-
Spectral Properties and Multiplexing: Fluo-2 is a green-emitting dye, sharing spectral properties with common fluorescent proteins like GFP. This can create challenges for multiplexing experiments where researchers wish to simultaneously image Ca²⁺ dynamics and a GFP-tagged protein of interest. While red-shifted indicators exist, Fluo-2's spectral profile limits its flexibility in multi-channel imaging.
-
Lack of Cellular Targeting: Like other chemical dyes, this compound loads into the cytoplasm of most cells non-specifically. It does not allow for the targeted measurement of Ca²⁺ dynamics within specific organelles (like mitochondria or the endoplasmic reticulum) or in genetically defined cell populations. This capability is a significant advantage of genetically encoded calcium indicators (GECIs).
Comparative Performance Data
The selection of a calcium indicator should be guided by the specific experimental needs, such as the expected Ca²⁺ concentration range, the required temporal resolution, and the imaging setup. The table below summarizes key parameters for this compound and several common alternatives.
| Indicator | Type | Kd (nM) | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| This compound | Single-Wavelength | 230 - 290 | 490 | 515 | High affinity, bright signal, good cell loading. | Susceptible to artifacts, potential for saturation, not ratiometric. |
| Fluo-4 AM | Single-Wavelength | 345 | 494 | 516 | Widely used, large dynamic range. | Susceptible to artifacts, less bright than Fluo-2. |
| Fura-2 AM | Ratiometric | 145 | 340 / 380 | 505 | Ratiometric measurement corrects for loading/bleaching artifacts. | Requires UV excitation (phototoxic), lower temporal resolution. |
| Indo-1 AM | Ratiometric | 230 | ~350 | 475 / 405 | Ratiometric (emission shift), suitable for flow cytometry. | Requires UV excitation, lower signal-to-noise than Fura-2. |
| Rhod-2 AM | Single-Wavelength | ~570 | ~552 | ~581 | Red-shifted spectrum reduces autofluorescence and is good for multiplexing. | Prone to compartmentalization in mitochondria. |
| Cal-520 AM | Single-Wavelength | 320 | 492 | 514 | High signal-to-noise ratio, large dynamic range. | Susceptible to artifacts, not ratiometric. |
| GCaMP | Genetically Encoded | Varies (e.g., GCaMP6s ~335) | ~488 | ~510 | Targetable to specific cells/organelles, good for long-term studies. | Slower kinetics, lower signal-to-noise compared to chemical dyes. |
Experimental Methodologies
General Protocol for AM Ester Dye Loading
Acetoxymethyl (AM) ester derivatives are used to facilitate the entry of the dye across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, calcium-sensitive form of the indicator in the cytoplasm.
-
Preparation of Stock Solution: Prepare a 1-5 mM stock solution of the this compound (or other AM ester dye) in anhydrous dimethyl sulfoxide (B87167) (DMSO). It is critical to use high-quality, dry DMSO to prevent dye hydrolysis.
-
Preparation of Loading Buffer: Dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration, typically between 1-5 µM. The addition of a non-ionic dispersant like Pluronic F-127 (at ~0.02%) can aid in dye solubilization and prevent aggregation.
-
Cell Loading: Replace the cell culture medium with the loading buffer. Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically for each cell type.
-
De-esterification: After loading, wash the cells with fresh, dye-free physiological buffer to remove any extracellular indicator. Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.
-
Imaging: Mount the cells on an imaging system (e.g., a fluorescence microscope or plate reader) equipped with the appropriate filters or monochromators for the chosen dye. Record the baseline fluorescence before applying a stimulus and then monitor the change in fluorescence intensity over time.
Visualizations
Mechanism of AM Ester Calcium Indicators
Caption: General mechanism of cell loading and activation for AM ester-based calcium indicators.
Experimental Workflow for Calcium Imaging
Caption: A typical experimental workflow for measuring intracellular calcium using chemical indicators.
Comparison of Indicator Types
Caption: Logical comparison between single-wavelength and ratiometric calcium indicators.
References
A Comparative Guide to Fluo-2 AM for Correlating Cellular Events with Calcium Signals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fluo-2 acetoxymethyl (AM), a high-affinity fluorescent calcium indicator, with other commonly used calcium dyes. It is designed to assist researchers in selecting the appropriate tool for correlating intracellular calcium signals with specific cellular events, supported by experimental data and detailed protocols.
Introduction to Intracellular Calcium Signaling
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene expression, and apoptosis. The ability to accurately measure fluctuations in intracellular Ca²⁺ concentration is therefore crucial for understanding cell physiology and pathology. Fluorescent indicators are indispensable tools for visualizing and quantifying these dynamic changes in real-time.
Fluo-2 AM is a visible light-excitable, green fluorescent Ca²⁺ indicator that has gained attention for its brightness and efficient loading into cells. Like other AM ester-containing dyes, this compound is cell-permeant and becomes trapped intracellularly upon cleavage of the AM ester group by cytosolic esterases. Upon binding to Ca²⁺, Fluo-2 exhibits a significant increase in fluorescence intensity, allowing for the sensitive detection of calcium transients.
Comparison of this compound with Alternative Calcium Indicators
The selection of a calcium indicator depends on several factors, including the specific cellular event being studied, the instrumentation available, and the desired sensitivity of the measurement. This section compares the key characteristics of this compound with its main alternatives: Fluo-4 (B1262720) AM and Fura-2 AM.
Key Performance Characteristics
| Property | This compound | Fluo-4 AM | Fura-2 AM |
| Indicator Type | Single-wavelength | Single-wavelength | Ratiometric (dual-excitation) |
| Excitation (Ex) / Emission (Em) Maxima (Ca²⁺-bound) | ~490 nm / ~515 nm[1] | ~494 nm / ~516 nm | 340 nm / 510 nm |
| Dissociation Constant (Kd) for Ca²⁺ | ~290 nM[1][2] | ~345 nM[3] | ~140 nM[3] |
| Relative Brightness | Brighter than Fluo-4 AM | Standard | Lower than Fluo dyes |
| Cell Loading | Superior to Fluo-4 AM in many cell types[1][2] | Good | Good |
| Signal-to-Noise Ratio (SNR) | High | High | High (ratiometric advantage) |
| Dynamic Range | Large | Large[4] | Limited by saturation at high Ca²⁺ |
| Photostability | Good | Good[4] | Prone to photobleaching |
| Primary Advantage | High signal intensity and excellent cell loading[2] | Well-established and widely used | Ratiometric measurement reduces artifacts[5][6] |
| Primary Disadvantage | Non-ratiometric, susceptible to loading variations | Non-ratiometric | Requires UV excitation and specialized equipment |
Qualitative Comparison
This compound is often favored for its superior brightness and loading efficiency compared to Fluo-4 AM, which can lead to a better signal-to-noise ratio in some experimental systems.[1][2] Its slightly higher affinity for Ca²⁺ (lower Kd) makes it well-suited for detecting small to moderate changes in calcium concentration.
Fluo-4 AM is one of the most widely used green fluorescent calcium indicators due to its bright signal and large dynamic range upon Ca²⁺ binding.[4] It is a reliable choice for a broad range of applications, particularly in high-throughput screening and confocal microscopy.
Fura-2 AM is a ratiometric indicator, which is its key advantage. By measuring the ratio of fluorescence emitted at two different excitation wavelengths, Fura-2 allows for more accurate quantification of intracellular Ca²⁺ concentrations, as the measurement is less affected by variations in dye concentration, cell thickness, or photobleaching.[5][6] However, it requires a UV light source and instrumentation capable of rapid wavelength switching, which may not be available in all laboratories. Its higher affinity for Ca²⁺ makes it ideal for measuring resting calcium levels and small fluctuations, but it can become saturated during large calcium transients.[3]
Correlating this compound Signals with Cellular Events
The versatility of this compound allows for its application in studying a variety of calcium-dependent cellular processes.
Muscle Contraction
Calcium transients are the direct trigger for muscle cell contraction. This compound can be used to visualize and quantify these rapid changes in intracellular Ca²⁺ in cardiomyocytes and skeletal muscle cells. The bright signal of this compound is advantageous for resolving the fast kinetics of calcium release and reuptake that govern muscle function.
Neurotransmission
In neurons, the influx of Ca²⁺ through voltage-gated channels at the presynaptic terminal is the critical step that initiates neurotransmitter release. Postsynaptically, calcium signals are involved in synaptic plasticity. The high sensitivity of this compound makes it suitable for detecting these localized and often transient calcium signals in neuronal compartments.
Apoptosis
Calcium signaling plays a complex role in programmed cell death, or apoptosis. Sustained elevations in intracellular Ca²⁺ can trigger apoptotic pathways. While specific protocols detailing the use of this compound for apoptosis are not as prevalent as for other indicators, its ability to report on intracellular calcium levels makes it a viable tool for investigating the role of calcium dysregulation in apoptotic processes. Changes in calcium homeostasis, detectable by this compound, can be correlated with other markers of apoptosis, such as caspase activation or phosphatidylserine (B164497) exposure.[7]
Experimental Protocols
General Protocol for Cell Loading with this compound
This protocol provides a general guideline for loading cells with this compound. Optimal conditions, such as dye concentration and incubation time, should be empirically determined for each cell type and experimental setup.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium
Procedure:
-
Prepare a this compound stock solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-5 mM.
-
Prepare the loading buffer: Dilute the this compound stock solution in a balanced salt solution or culture medium to a final working concentration of 1-5 µM. To aid in the dispersion of the dye, first mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting it in the final loading buffer.
-
Load the cells: Replace the cell culture medium with the this compound loading buffer and incubate for 30-60 minutes at 37°C.
-
Wash the cells: After incubation, wash the cells twice with a fresh balanced salt solution or culture medium to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound within the cells.
-
Imaging: The cells are now ready for fluorescence imaging. Excite the cells at ~490 nm and record the emission at ~515 nm.
Protocol for Measuring Calcium Transients in Neurons (Adapted from Fura-2 AM protocols)
This protocol is adapted from established methods for Fura-2 AM imaging in cortical neurons and can be applied to this compound with modifications to the imaging setup.[8]
Additional Materials:
-
Tyrode's solution (or other suitable imaging buffer)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Culture neurons on glass coverslips.
-
Load the neurons with 1-4 µM this compound in their culture medium for 30 minutes at 37°C, as described in the general protocol.
-
Wash the coverslip and mount it in an imaging chamber with Tyrode's solution.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons as required for the experiment (e.g., with high potassium to induce depolarization or with a specific neurotransmitter).
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by quantifying the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
Visualizing Cellular Processes and Experimental Workflows
Calcium Signaling Pathway
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. Calcium, mitochondria and apoptosis studied by fluorescence measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Fluo-2 AM
For researchers, scientists, and drug development professionals, the integrity of experimental results is intrinsically linked to the safety and precision of laboratory practices. This guide provides essential, immediate safety and logistical information for handling Fluo-2 AM, a widely used green fluorescent intracellular calcium indicator. By adhering to these procedural steps, you can ensure the safety of laboratory personnel and the accuracy of your findings, building a foundation of trust in your research outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following personal protective equipment is required to minimize exposure and ensure a safe laboratory environment.
Minimum PPE Requirements:
-
Body Protection: A standard laboratory coat is mandatory to protect against accidental spills.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles are necessary. A face shield should be used in conjunction with goggles when handling large volumes.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. For prolonged contact or when handling stock solutions, consider double-gloving or using gloves with a greater thickness.[1]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
Safety and Handling Data Summary
For quick reference, the following table summarizes the key quantitative data and safety information for this compound.
| Parameter | Value | Source |
| CAS Number | 1070771-36-6 | [3][4] |
| Molecular Formula | C₅₁H₅₂N₂O₂₃ | [4] |
| Molecular Weight | 1061.0 g/mol | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage Temperature | -20°C | [4][5] |
| Excitation Maximum (Ca²⁺-bound) | 490 nm | [4] |
| Emission Maximum (Ca²⁺-bound) | 515 nm | [4] |
| Calcium Dissociation Constant (Kd) | ~290 nM | [4][5] |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing risk and ensuring procedural consistency.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Procedural Guidance: Step-by-Step
1. Preparation and Reconstitution:
-
Don PPE: Before handling the reagent, ensure all required personal protective equipment is worn correctly.
-
Prepare Workspace: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure the workspace is clean and uncluttered.
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Reconstitute Stock Solution: Reconstitute the solid this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a stock solution.[4] Vortex briefly to ensure it is fully dissolved.
2. Experimental Use:
-
Prepare Working Solution: Dilute the this compound stock solution to the final working concentration in a suitable physiological buffer, such as Hank's Balanced Salt Solution (HBSS). The addition of a non-ionic detergent like Pluronic® F-127 can aid in dispersing the dye in aqueous media.
-
Cell Loading: Incubate cells with the this compound working solution. Optimal loading conditions, including concentration, temperature, and time, should be determined for each specific cell type and experimental setup.[5]
-
Washing: After incubation, wash the cells with indicator-free medium to remove any dye that is not taken up by the cells.
3. Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
-
Waste Collection: All materials that have come into contact with this compound, including unused solutions, pipette tips, and gloves, should be considered hazardous chemical waste.[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. Do not dispose of this waste down the drain.[3][6]
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips and microfuge tubes, in a designated hazardous waste container.
-
Empty Containers: The original this compound vial, once empty, should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous waste.[6] After rinsing and air-drying, the label on the vial should be defaced, and the container can then be disposed of as regular laboratory glass waste.[6]
-
Disposal Request: Once the waste container is full, seal it securely and store it in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[6]
By implementing these safety and handling protocols, you contribute to a safer research environment and enhance the reliability of your experimental data. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. uah.edu [uah.edu]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
